Sarafotoxin S6a
Description
Structure
2D Structure
Properties
CAS No. |
126738-34-9 |
|---|---|
Molecular Formula |
C105H156N28O34S5 |
Molecular Weight |
2514.9 g/mol |
IUPAC Name |
3-[[5-amino-2-[[2-[[31-amino-7,22-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-(1-hydroxyethyl)-28-(hydroxymethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C105H156N28O34S5/c1-9-51(6)83(103(164)126-71(105(166)167)35-54-41-112-58-22-14-13-21-56(54)58)132-102(163)82(50(4)5)131-97(158)70(40-81(144)145)124-88(149)61(25-27-76(109)136)117-93(154)66(36-55-42-111-48-113-55)121-101(162)75-45-170-169-44-57(108)85(146)127-72(43-134)98(159)130-73-46-171-172-47-74(100(161)119-64(33-49(2)3)91(152)122-67(37-77(110)137)94(155)120-65(92(153)129-75)34-53-19-11-10-12-20-53)128-89(150)62(26-28-78(138)139)116-86(147)59(23-15-17-30-106)114-96(157)69(39-80(142)143)125-104(165)84(52(7)135)133-90(151)63(29-32-168-8)118-95(156)68(38-79(140)141)123-87(148)60(115-99(73)160)24-16-18-31-107/h10-14,19-22,41-42,48-52,57,59-75,82-84,112,134-135H,9,15-18,23-40,43-47,106-108H2,1-8H3,(H2,109,136)(H2,110,137)(H,111,113)(H,114,157)(H,115,160)(H,116,147)(H,117,154)(H,118,156)(H,119,161)(H,120,155)(H,121,162)(H,122,152)(H,123,148)(H,124,149)(H,125,165)(H,126,164)(H,127,146)(H,128,150)(H,129,153)(H,130,159)(H,131,158)(H,132,163)(H,133,151)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) |
InChI Key |
BOQKWORWRAYXSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Synonyms |
2,2'-((1R,2Z,4S,5E,7S,8Z,10S,11Z,13S,14Z,16S,17Z,19S,20Z,22S,23Z,25R,26Z,28S,29Z,31R,36R,37Z,39S,40Z,42S,43Z,45S,46Z)-36-((1Z,3S,4Z,6S,7Z,9S,10Z,12S,13Z,15S,16Z,18S)-3-((1H-imidazol-5-yl)methyl)-15-((S)-sec-butyl)-18-carboxy-9-(carboxymethyl)-1,4,7, |
Origin of Product |
United States |
Foundational & Exploratory
Sarafotoxin S6a: A Comprehensive Technical Guide on its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarafotoxin S6a (SRTX-S6a) is a potent cardiotoxic peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1] Structurally and functionally homologous to the mammalian endothelin (ET) family of peptides, SRTX-S6a is a powerful vasoconstrictor that exerts its effects through interaction with endothelin receptors.[2][3] This technical guide provides an in-depth overview of the discovery, origin, and biochemical properties of this compound. It includes a detailed summary of its pharmacological data, experimental methodologies for its study, and visualizations of its signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.
Discovery and Origin
This compound was first isolated, along with its isotoxins S6b and S6c, from the venom of the Israeli burrowing asp, Atractaspis engaddensis, a snake native to the Middle East.[1][4] The discovery was significant due to the peptide's novel structure and potent cardiotoxic activity among snake venom components.[1] The name "sarafotoxin" is derived from the Hebrew "Saraf Ein Gedi," meaning "serpent of Ein Gedi."[5] The initial characterization in 1988 revealed that these toxins are 21-amino acid residue peptides.[1] A remarkable finding was the high degree of sequence homology between sarafotoxins and the endothelin family of mammalian peptides, which were discovered around the same time.[2] This homology pointed towards a shared evolutionary origin and a similar mechanism of action, which was later confirmed through extensive research.[3][6]
Biochemical and Pharmacological Properties
This compound is a 21-amino acid peptide with a molecular weight of approximately 2512.98 Da.[7][8] Its structure is characterized by two disulfide bridges (Cys1-Cys15 and Cys3-Cys11) and a long hydrophobic tail, which are crucial for its biological activity.[7][9]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its related isotoxins.
Table 1: Lethality of Sarafotoxins in Mice
| Toxin | LD50 (intravenous) | Reference |
| Atractaspis engaddensis venom | 0.06-0.075 µg/g body weight | [4] |
| This compound/S6b | ~0.015 mg/kg body weight | [5] |
| Sarafotoxin S6c | 0.3 mg/kg body weight | [5] |
Table 2: Receptor Binding and Functional Activity of Sarafotoxins
| Toxin | Parameter | Value | Tissue/Assay | Reference |
| This compound | IC50 | 30 nM | Inhibition of iodinated SRTX-b binding in rat atrium | [5] |
| Sarafotoxin S6b | IC50 | 25 nM | Inhibition of iodinated SRTX-b binding in rat atrium | [5] |
| Sarafotoxin S6c | IC50 | 100 nM | Inhibition of iodinated SRTX-b binding in rat atrium | [5] |
| Sarafotoxin S6b | IC50 | 0.21 nM | Displacement of 125I-endothelin from rat ventricular membranes | [9] |
| Sarafotoxin S6c | IC50 | 854 nM | Displacement of 125I-endothelin from rat ventricular membranes | [9] |
| This compound | EC50 | 7.5 nM | Contraction of pig coronary artery | [10][11] |
| This compound | EC50 | > 150 nM | Contraction of guinea pig aorta | [10][11] |
| Iodinated SRTX-b | K_D | 3-5 nM | Rat atrial membranes | [5] |
| Iodinated SRTX-b | K_D | 3.5 nM | Rat cerebellum | [5] |
| Iodinated SRTX-b | K_D | 0.3 nM | Rat cerebral cortex | [5] |
Experimental Protocols
Isolation and Purification of this compound
Workflow for Sarafotoxin Isolation:
-
Crude Venom Preparation: Lyophilized venom of Atractaspis engaddensis is dissolved in a suitable buffer (e.g., 0.1 M acetic acid).
-
Size-Exclusion Chromatography: The venom solution is first subjected to size-exclusion chromatography (e.g., using a Sephadex G-50 column) to separate components based on their molecular weight. Fractions containing peptides in the range of 2-3 kDa are collected.
-
Ion-Exchange Chromatography: The collected fractions are then applied to a cation-exchange column (e.g., CM-cellulose). A salt gradient (e.g., ammonium acetate) is used for elution. The sarafotoxins, being basic peptides, will bind to the column and elute at specific salt concentrations.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid) is used to separate the different sarafotoxin isoforms (S6a, S6b, S6c) with high resolution.
-
Purity Analysis: The purity of the isolated this compound is confirmed by analytical RP-HPLC and mass spectrometry.
Receptor Binding Assay
The interaction of this compound with endothelin receptors is commonly studied using competitive binding assays.
Protocol for Competitive Binding Assay:
-
Membrane Preparation: Tissues rich in endothelin receptors (e.g., rat heart ventricles, brain) are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Radioligand: A radiolabeled ligand, typically 125I-Endothelin-1 or 125I-Sarafotoxin S6b, is used.
-
Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound (the competitor).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by non-linear regression analysis of the competition curve.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by acting as an agonist at endothelin receptors, specifically the ETA and ETB subtypes.[5] These are G-protein coupled receptors (GPCRs).[5] The binding of SRTX-S6a to these receptors initiates a downstream signaling cascade.[2][5]
Upon binding, the G-protein (primarily Gq/11) is activated, which in turn stimulates phospholipase C (PLC).[5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] The subsequent increase in cytosolic Ca2+ concentration is a key event leading to vasoconstriction and other cardiotoxic effects.[5][13]
Experimental and Logical Workflows
The study of this compound typically follows a logical progression from isolation to functional characterization.
References
- 1. Sarafotoxins S6: several isotoxins from Atractaspis engaddensis (burrowing asp) venom that affect the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarafotoxins and endothelins: evolution, structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atractaspis engaddensis - Wikipedia [en.wikipedia.org]
- 5. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 6. The evolutionary history of the sarafotoxin/endothelin/endothelin-like superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. This compound Peptide - Novatein Biosciences [novateinbio.com]
- 9. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Purification procedure for the isolation of a P-I metalloprotease and an acidic phospholipase A2 from Bothrops atrox snake venom - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of synthetic sarafotoxin with rat vascular endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarafotoxin S6a as an Endothelin Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sarafotoxin S6a (SRTX-S6a), a potent vasoconstrictor peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis. Due to its high structural and functional homology to the human endothelin (ET) peptide family, SRTX-S6a serves as a powerful tool for studying endothelin receptor pharmacology and signaling. This document details its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and the key signaling pathways it activates.
Core Concepts: Mechanism of Action
This compound exerts its biological effects by acting as an agonist at endothelin receptors, specifically the ETA and ETB subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[2] The primary signaling pathway activated by SRTX-S6a binding to ETA and ETB receptors involves the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration.[3] This elevation in intracellular calcium is a key event in mediating the physiological responses to SRTX-S6a, most notably vasoconstriction.[3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its close analog, Sarafotoxin S6b, providing insights into their binding affinities and functional potencies at endothelin receptors.
| Ligand | Receptor Subtype | Parameter | Value | Tissue/Cell Line | Reference |
| Sarafotoxin S6b | Endothelin Receptor | Ki | 0.6 nM | A10 cells (rat smooth muscle) | [4] |
| Sarafotoxin S6b | Endothelin Receptor | KD | 1.36 nM | Human Aorta | [5] |
Table 1: Binding Affinity of Sarafotoxin S6b for Endothelin Receptors. This table presents the inhibition constant (Ki) and dissociation constant (KD) for Sarafotoxin S6b, a close structural and functional analog of this compound.
| Ligand | Assay | EC50 | Tissue | Reference |
| This compound | Vasoconstriction | 7.5 nM | Pig coronary artery | [6] |
| This compound | Vasoconstriction | > 150 nM | Guinea pig aorta | [6] |
Table 2: Functional Potency of this compound. This table shows the half-maximal effective concentration (EC50) of this compound in inducing vasoconstriction in different arterial tissues, highlighting its potent activity.
Signaling Pathways and Experimental Workflows
The interaction of this compound with endothelin receptors triggers specific signaling cascades and can be investigated using various experimental workflows.
Caption: this compound signaling pathway via Gq-PLC activation.
Caption: Workflow for a competitive endothelin receptor binding assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or tissues.
Endothelin Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of this compound for endothelin receptors by measuring its ability to compete with a radiolabeled endothelin ligand.
Materials:
-
Cell membranes or tissue homogenates expressing endothelin receptors.
-
Radiolabeled endothelin (e.g., [125I]-ET-1).
-
This compound.
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microplate, combine the receptor preparation, a fixed concentration of radiolabeled endothelin, and the various concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled endothelin).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data by plotting the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing endothelin receptors.
Materials:
-
Cells expressing endothelin receptors (e.g., A10 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in a black-walled, clear-bottom microplate and culture until they form a confluent monolayer.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the different concentrations of this compound to the wells and continue to monitor the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) in response to this compound.
-
Plot the peak fluorescence change against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vitro Vasoconstriction Assay
This assay directly measures the physiological effect of this compound on blood vessel tone.
Materials:
-
Isolated arterial rings (e.g., from pig coronary artery or rat aorta).
-
Organ bath system with force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.
-
This compound.
Procedure:
-
Dissect the desired artery and cut it into small rings (2-4 mm in length).
-
Mount the arterial rings in the organ baths containing physiological salt solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Optionally, pre-contract the rings with a submaximal concentration of a vasoconstrictor like potassium chloride or phenylephrine to ensure tissue viability.
-
Once a stable baseline tension is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the change in tension (contraction) after each addition until a maximal response is observed.
-
Analyze the data by plotting the contractile response as a percentage of the maximal response against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value and the maximum contractile response (Emax).
Conclusion
This compound is a valuable pharmacological tool for investigating the endothelin system. Its potent agonistic activity at both ETA and ETB receptors allows for the detailed study of endothelin-mediated signaling pathways and physiological responses. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies of cardiovascular function and disease.
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. Endothelins and sarafotoxins: physiological regulation, receptor subtypes and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin receptors in human coronary artery and aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. support.nanotempertech.com [support.nanotempertech.com]
The Structure-Activity Relationship of Sarafotoxin S6a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sarafotoxin S6a (SRTX-S6a), a potent vasoconstrictor peptide isolated from the venom of the burrowing asp Atractaspis engaddensis, represents a significant area of interest in pharmacological research due to its close structural and functional homology to the mammalian endothelin (ET) family of peptides. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers engaged in cardiovascular research and drug development.
Core Concepts: Structure and Mechanism of Action
This compound is a 21-amino acid peptide characterized by two intramolecular disulfide bonds (Cys1-Cys15 and Cys3-Cys11), which create a complex bicyclic structure essential for its biological activity.[1][2] It exerts its potent physiological effects primarily through the activation of endothelin receptors, specifically the ETA and ETB subtypes, which are G-protein coupled receptors (GPCRs).[3] The activation of these receptors initiates a downstream signaling cascade, leading to profound vasoconstriction and other cardiovascular effects.
The interaction of this compound with endothelin receptors triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent elevation of intracellular Ca2+ is a critical event in the signaling pathway that ultimately leads to smooth muscle contraction and vasoconstriction.[3]
Quantitative Analysis of this compound Activity
The biological activity of this compound and its analogs is quantified through various in vitro and in vivo assays. The most common of these are receptor binding assays, which measure the affinity of the ligand for the endothelin receptors, and functional assays, such as vasoconstriction studies, which assess the physiological response to ligand binding.
Receptor Binding Affinity
The affinity of this compound and related peptides for endothelin receptors is typically determined using radioligand binding assays. In these experiments, a radiolabeled ligand (e.g., 125I-Endothelin-1) is displaced by increasing concentrations of the unlabeled test peptide. The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which is inversely proportional to the binding affinity.
| Peptide | Receptor Subtype/Tissue | IC50 (nM) | Reference |
| This compound | Rat Atrium | 30 | [3] |
| Sarafotoxin S6b | Rat Atrium | 25 | [3] |
| Sarafotoxin S6c | Rat Atrium | 100 | [3] |
| Sarafotoxin S6b | Rat Ventricular Membranes | 0.21 | [5] |
| Endothelin-1 | Rat Ventricular Membranes | 0.16 | [5] |
| Sarafotoxin S6c | Rat Ventricular Membranes | 854 | [5] |
Vasoconstrictor Potency
The functional consequence of receptor binding is often assessed by measuring the vasoconstrictor response in isolated vascular tissues, such as aortic rings. The potency of a vasoconstrictor is expressed as the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
| Peptide | Tissue | EC50 (nM) | Reference |
| This compound | Porcine Coronary Artery | 7.5 | N/A |
| This compound | Guinea Pig Aorta | >150 | N/A |
| Endothelin-1 | Porcine Coronary Artery Strips | ~0.1 (relative potency) | [6] |
| Big Endothelin-1 (1-39) | Porcine Coronary Artery Strips | ~14 (relative potency) | [6] |
Structure-Activity Relationship: Key Residues and Motifs
The potent biological activity of this compound is highly dependent on its specific amino acid sequence and three-dimensional structure. Studies involving synthetic analogs and site-directed mutagenesis have identified several key residues and structural motifs that are critical for receptor binding and activation.
-
C-terminal Trp21: The tryptophan residue at position 21 is essential for high-affinity binding to both ETA and ETB receptors. Modification or removal of this residue leads to a dramatic loss of activity.[7]
-
Intramolecular Disulfide Bonds: The two disulfide bridges (Cys1-Cys15 and Cys3-Cys11) are crucial for maintaining the rigid, bicyclic conformation of the peptide, which is necessary for proper receptor interaction.[2][7] Reduction and alkylation of these cysteine residues, which disrupts the disulfide bonds, eliminates vasoconstrictor activity.[7]
-
N-terminal Region: The amino acid sequence at the N-terminus plays a significant role in determining the potency and receptor selectivity of sarafotoxins.[8]
-
Charged Residues (Asp8, Glu10, Lys9): The charged amino acids within the core of the peptide, such as aspartic acid at position 8, glutamic acid at position 10, and lysine at position 9, are critical for biological activity.[1][8] Substitution of these residues can significantly alter receptor binding and functional potency. For instance, the replacement of Lys9 in Sarafotoxin S6b with glutamic acid in Sarafotoxin S6c is a major contributor to the latter's significantly weaker activity.[5]
-
Aromatic Residue (Phe14): The aromatic ring of phenylalanine at position 14 is also important for the expression of biological activity.[8]
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure for determining the binding affinity of this compound to endothelin receptors in a membrane preparation.
1. Membrane Preparation:
- Homogenize the target tissue (e.g., rat heart ventricles) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifuge the homogenate at a low speed to remove cellular debris.
- Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
2. Binding Assay:
- In a microtiter plate, combine the membrane preparation, a fixed concentration of a radiolabeled endothelin ligand (e.g., 125I-ET-1), and varying concentrations of unlabeled this compound.
- To determine non-specific binding, include a set of wells with the membrane preparation, radioligand, and a high concentration of unlabeled Endothelin-1.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-180 minutes).[9]
3. Separation and Detection:
- Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
- Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of this compound.
- Plot the specific binding as a function of the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isolated Aortic Ring Vasoconstriction Assay
This protocol describes a general method for assessing the vasoconstrictor activity of this compound on isolated vascular tissue.
1. Tissue Preparation:
- Euthanize a laboratory animal (e.g., a rat) and carefully excise the thoracic aorta.[10]
- Place the aorta in a cold, oxygenated physiological salt solution (PSS).
- Clean the aorta of adhering connective and adipose tissue.
- Cut the aorta into rings of approximately 2-4 mm in width.[10]
2. Mounting and Equilibration:
- Mount the aortic rings in an organ bath containing PSS, maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).[10]
- Connect the rings to an isometric force transducer to record changes in tension.
- Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), periodically replacing the PSS.
3. Experimental Procedure:
- After equilibration, induce a reference contraction (e.g., with a high concentration of potassium chloride) to assess the viability of the tissue.
- Wash the tissue and allow it to return to the baseline resting tension.
- Add cumulative concentrations of this compound to the organ bath, allowing the contractile response to stabilize at each concentration.
4. Data Analysis:
- Record the increase in tension at each concentration of this compound.
- Express the contractile response as a percentage of the maximal contraction induced by the reference substance.
- Plot the percentage of maximal contraction against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximal response (Emax).
Visualizing the Molecular Landscape
This compound Signaling Pathway
Caption: this compound signaling cascade leading to vasoconstriction.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of this compound SAR
Caption: Key structural determinants of this compound's biological activity.
References
- 1. Structure-activity relationships of endothelin-1 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of synthetic sarafotoxin with rat vascular endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 4. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of big endothelin-1 to 21-residue endothelin-1 is essential for expression of full vasoconstrictor activity: structure-activity relationships of big endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship in vasoconstrictor effects of sarafotoxins and endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of endothelin: importance of charged groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. reprocell.com [reprocell.com]
The Physiological Effects of Sarafotoxin S6a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafotoxin S6a (SRTX-a) is a potent cardiotoxic peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1][2] Structurally and functionally homologous to the mammalian endothelin (ET) family of peptides, SRTX-a exerts its profound physiological effects primarily through the activation of endothelin receptors.[1] This guide provides a comprehensive overview of the physiological effects of this compound, its mechanism of action, and detailed experimental protocols for its study.
Mechanism of Action: Endothelin Receptor Agonism
This compound is a non-selective agonist of endothelin receptors, specifically the ETa and ETb subtypes, which are G-protein coupled receptors (GPCRs).[1] The binding of SRTX-a to these receptors initiates a cascade of intracellular signaling events.
Upon binding, the receptor-ligand complex activates various G-proteins, including Gq/11, Gs, and Gi. The primary pathway for the physiological effects of SRTX-a involves the activation of the Gq/11 protein. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, most notably smooth muscle contraction.[3][4]
Physiological Effects
The activation of endothelin receptors by this compound leads to a range of potent and often life-threatening physiological effects, primarily impacting the cardiovascular system.
Cardiovascular Effects
-
Vasoconstriction: this compound is a powerful vasoconstrictor, causing a rapid and sustained increase in blood pressure.[5][6] This effect is primarily mediated by the activation of ETa receptors on vascular smooth muscle cells.[2]
-
Inotropic and Chronotropic Effects: It exerts a strong positive inotropic effect on the heart, increasing the force of myocardial contraction.[1][5] Additionally, it can induce negative chronotropic effects, leading to bradycardia.[5]
-
Cardiac Arrhythmias: this compound is known to induce severe cardiac disturbances, including atrioventricular block and other arrhythmias.[1][5]
-
Coronary Vasospasm: The toxin can cause constriction of the coronary arteries, potentially leading to myocardial ischemia.[5][6]
Other Physiological Effects
-
Bronchoconstriction: Activation of endothelin receptors in the airways can lead to bronchoconstriction.[1]
-
Pain Signaling: There is evidence to suggest the involvement of the endothelin system in pain signaling.[7]
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Vasoconstrictor Activity of this compound
| Tissue | EC50 (nM) | Reference |
| Pig Coronary Artery | 7.5 | [8] |
| Guinea Pig Aorta | > 150 | [8] |
| Rat Renal Artery (S6c) | 86±4 ng | [9] |
Table 2: Receptor Binding Affinity of Sarafotoxins
| Ligand | Tissue | IC50 (nM) | Reference |
| SRTX-b | Rat Ventricular Membranes | 0.21 | [10] |
| SRTX-c | Rat Ventricular Membranes | 854 | [10] |
Table 3: In Vivo Toxicity of Sarafotoxins
| Toxin | Animal Model | LD50 (mg/kg) | Reference |
| SRTX-a | Mice | ~0.015 | [1] |
| SRTX-b | Mice | ~0.015 | [1] |
| SRTX-c | Mice | 0.3 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the physiological effects of this compound.
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to endothelin receptors.
Materials:
-
Cell membranes expressing endothelin receptors (e.g., from rat ventricular tissue).
-
Radiolabeled ligand (e.g., 125I-Endothelin-1).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of unlabeled this compound in binding buffer.
-
In a microplate, add a constant amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Include control wells with only membranes and radioligand (total binding) and wells with an excess of unlabeled endothelin-1 (non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Vasoconstriction Assay
This protocol measures the contractile response of isolated blood vessels to this compound.
Materials:
-
Isolated arterial rings (e.g., rat aorta, porcine coronary artery).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
This compound stock solution.
Procedure:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).
-
Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.
-
After washing and returning to baseline, add cumulative concentrations of this compound to the organ bath.
-
Record the isometric tension developed by the arterial rings.
-
Construct a concentration-response curve by plotting the contractile response against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal contraction.
Intracellular Calcium Measurement
This protocol is used to measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cultured cells expressing endothelin receptors (e.g., vascular smooth muscle cells).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
This compound solution.
-
Fluorescence microscope or plate reader with appropriate filters.
Procedure:
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Place the cells on the stage of the fluorescence microscope or in the plate reader.
-
Establish a baseline fluorescence reading.
-
Add this compound to the cells and continuously record the fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is proportional to the change in calcium concentration.
-
Analyze the data to determine the peak increase in intracellular calcium and the kinetics of the response.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound signaling pathway leading to smooth muscle contraction.
Caption: Experimental workflow for a radioligand receptor binding assay.
Caption: Experimental workflow for an in vitro vasoconstriction assay.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of two disulfide analogues of sarafotoxin S6b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 7. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Influence of endothelins and sarafotoxin 6c and L-NAME on renal vasoconstriction in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Convergent Evolution of Venom and Vasoregulation: A Technical Guide to the Homology Between Sarafotoxin S6a and the Endothelin Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the remarkable homology between Sarafotoxin S6a (SRTX-S6a), a potent vasoconstrictor peptide from the venom of the burrowing asp Atractaspis engaddensis, and the mammalian endothelin (ET) family of peptides. This document details their structural similarities, functional equivalence in receptor binding and activation, and the consequent physiological responses. We present a comprehensive summary of quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to serve as a critical resource for researchers in pharmacology, toxicology, and drug development.
Introduction
The endothelin system plays a crucial role in vascular homeostasis, with endothelin-1 (ET-1) being one of the most potent endogenous vasoconstrictors known.[1] The discovery of sarafotoxins in snake venom, peptides with striking structural and functional similarity to endothelins, represents a fascinating example of convergent evolution.[2] Sarafotoxins, particularly SRTX-S6a, act as potent agonists at endothelin receptors, eliciting powerful cardiovascular effects.[3] This profound homology has made sarafotoxins invaluable tools for studying the endothelin system and has implications for the development of novel therapeutics targeting endothelin receptors.
This guide will dissect the core aspects of the homology between SRTX-S6a and the endothelin family, providing the necessary technical details for researchers to understand and investigate these interactions.
Structural Homology
This compound and the endothelin peptides are 21-amino acid peptides characterized by a conserved structural motif.[3][4] This includes two intramolecular disulfide bonds that create a rigid, bicyclic structure essential for their biological activity.[5] The primary sequence of SRTX-S6a shares a high degree of identity with the endothelin isoforms, particularly ET-1.
Table 1: Amino Acid Sequence Alignment of this compound and Endothelin-1
| Peptide | Amino Acid Sequence |
| This compound | C S C K D M T D K E C L N F C H Q D V I W |
| Endothelin-1 | C S C S S L M D K E C V Y F C H L D I I W |
Key conserved residues are crucial for receptor binding and activation.
Receptor Binding and Functional Potency
Both this compound and endothelins exert their effects by binding to and activating two G protein-coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).[3] The distribution and relative affinities of these peptides for the receptor subtypes dictate their physiological effects.
Receptor Binding Affinity
Competitive radioligand binding assays are employed to determine the affinity of SRTX-S6a and endothelins for their receptors, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd).
Table 2: Comparative Receptor Binding Affinities (Kd/Ki/IC50 in nM) of Sarafotoxins and Endothelins
| Ligand | Receptor Subtype | Species/Tissue | Kd / Ki / IC50 (nM) | Reference |
| Sarafotoxin S6b | ETA | Human Saphenous Vein | 0.55 | [6] |
| Sarafotoxin S6b | ETB | Human Saphenous Vein | 11,200 | [6] |
| Sarafotoxin S6c | ETA | Human Uterus | >7300 | [7] |
| Sarafotoxin S6c | ETB | Human Hippocampus | 0.25 | [7] |
| Sarafotoxin S6c | ETB | Rat Left Ventricle | 0.06 | [8] |
| Endothelin-1 | ETA | Human Saphenous Vein | 0.64 | [6] |
| Endothelin-1 | ETB | Rat Anterior Pituitary | 0.071 | [9] |
| Endothelin-3 | ETA | Rat Left Ventricle | 270 | [8] |
| Endothelin-3 | ETB | Rat Left Ventricle | 0.19 | [8] |
Functional Potency
Functional assays, such as measuring vasoconstriction in isolated tissues or intracellular calcium mobilization, are used to determine the potency of these peptides, often expressed as the half-maximal effective concentration (EC50).
Table 3: Comparative Functional Potencies (EC50 in nM) of Sarafotoxins and Endothelins
| Ligand | Assay | Tissue/Cell Line | EC50 (nM) | Reference |
| Endothelin-1 | Vasoconstriction | Porcine Coronary Artery | 0.4 | [10] |
| Endothelin-1 | Vasoconstriction | Porcine Retinal Arterioles | 0.14 | [11] |
| Sarafotoxin S6b | Vasoconstriction | Rat Aorta | ~1/3 potency of ET-1 | [5] |
| Endothelin-3 | Vasoconstriction | Rat Aorta | ~1/60 potency of ET-1 | [5] |
Signaling Pathways
The binding of this compound or endothelins to ETA and ETB receptors, which are coupled to Gq/11 proteins, initiates a well-defined signaling cascade. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, the mobilization of intracellular calcium and activation of protein kinase C (PKC).
Caption: Gq-protein coupled signaling pathway activated by this compound and endothelins.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol details a method for determining the binding affinity of unlabeled ligands (e.g., SRTX-S6a) by measuring their ability to compete with a radiolabeled ligand for binding to endothelin receptors.
Materials:
-
Cell membranes expressing ETA or ETB receptors
-
Radioligand (e.g., [125I]-ET-1)
-
Unlabeled competitor ligands (this compound, Endothelin-1, etc.)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates (e.g., glass fiber C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands in binding buffer.
-
In a 96-well plate, add in order: binding buffer, a fixed concentration of radioligand (typically at or below its Kd), and the serially diluted unlabeled competitor.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]
-
Terminate the incubation by rapid vacuum filtration through the filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[12]
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay (FLIPR)
This protocol describes a fluorescence-based assay to measure the increase in intracellular calcium concentration following receptor activation by agonists like SRTX-S6a.
Materials:
-
Cells stably expressing ETA or ETB receptors
-
Cell culture medium
-
Black-walled, clear-bottom 384-well plates
-
FLIPR Calcium Assay Kit (or similar calcium-sensitive fluorescent dye)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Agonist solutions (this compound, Endothelin-1)
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Seed the cells into 384-well plates and incubate overnight to form a confluent monolayer.
-
Remove the culture medium and add the calcium-sensitive dye loading buffer to each well.
-
Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow for dye loading into the cells.[13]
-
Prepare serial dilutions of the agonist solutions in the assay buffer in a separate compound plate.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the agonist from the compound plate to the cell plate and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the agonist. Fit the data using a non-linear regression model to determine the EC50.
References
- 1. researchgate.net [researchgate.net]
- 2. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 4. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of endothelin-1 analogues, endothelin-3, and sarafotoxin S6b: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Failure of BQ123, a more potent antagonist of sarafotoxin 6b than of endothelin-1, to distinguish between these agonists in binding experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of high affinity endothelin-1 receptor subtypes in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin-1 binding to endothelin receptors in the rat anterior pituitary gland: interaction in the recognition of endothelin-1 between ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional and Molecular Characterization of the Endothelin System in Retinal Arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
The Critical Role of Disulfide Bridges in Sarafotoxin S6a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarafotoxin S6a (SRTX-S6a), a potent vasoconstrictor peptide isolated from the venom of the burrowing asp Atractaspis engaddensis, exerts its biological effects through high-affinity binding to endothelin (ET) receptors. This technical guide provides an in-depth analysis of the critical importance of the intramolecular disulfide bridges in maintaining the structural integrity and biological function of SRTX-S6a. We will explore the quantitative impact of these covalent linkages on receptor binding and biological activity, detail the experimental protocols for studying these interactions, and visualize the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.
Introduction
This compound is a 21-amino acid peptide that shares significant sequence and structural homology with the mammalian endothelin family of peptides.[1] Its potent and often lethal cardiovascular effects are mediated through the activation of endothelin receptors, making it a valuable tool for studying this physiological system.[2] A defining structural feature of SRTX-S6a is the presence of two intramolecular disulfide bridges, which are essential for its three-dimensional conformation and, consequently, its biological activity. These bridges connect cysteine residues at positions 1 and 15, and at positions 3 and 11 (Cys1-Cys15, Cys3-Cys11).[3] This specific arrangement is identical to that of endothelin-1 and is crucial for high-affinity receptor binding.[4][5] Any deviation from this native disulfide bond arrangement results in a dramatic loss of biological potency.
Quantitative Analysis of Biological Activity
The precise arrangement of the disulfide bridges in this compound is paramount for its biological function. While extensive quantitative data for various disulfide isomers of SRTX-S6a is limited, studies on the closely related SRTX-S6b, which differs by only a single amino acid, provide compelling evidence for the importance of the native disulfide bond configuration.
| Peptide/Analog | Biological Activity Metric | Value | Tissue/Model |
| This compound | EC50 (Vasoconstriction) | 7.5 nM | Pig coronary artery |
| EC50 (Vasoconstriction) | > 150 nM | Guinea-pig aorta | |
| Sarafotoxin S6b (Native, Cys1-15, Cys3-11) | IC50 (Displacement of 125I-endothelin) | 0.21 nM | Rat ventricular membranes |
| LD50 | ~0.015 mg/kg | Mice (intravenous) | |
| Sarafotoxin S6b (Isomer, Cys1-11, Cys3-15) | Activity Comparison | Significantly lower than native | Various cardiovascular preparations |
| Sarafotoxin S6c | IC50 (Displacement of 125I-endothelin) | 854 nM | Rat ventricular membranes |
| LD50 | 0.3 mg/kg | Mice (intravenous) |
Table 1: Comparative biological activities of sarafotoxins. Data compiled from multiple sources.[2][6][7]
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound and its analogs is typically achieved through Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine solution (20% in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT))
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Protocol:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amino group.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with HBTU/HOBt and DIEA in DMF and couple it to the deprotected resin.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the SRTX-S6a sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% TIS, 1% EDT) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude linear peptide using RP-HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
Disulfide Bridge Formation
The formation of the correct disulfide bridges is a critical step. For the native Cys1-Cys15, Cys3-Cys11 configuration, a random oxidation in a dilute solution is often sufficient due to the thermodynamic stability of the native fold.
Materials:
-
Purified linear this compound
-
Ammonium bicarbonate buffer (e.g., 0.1 M, pH 8.0)
-
Stir plate and stir bar
Protocol:
-
Dissolution: Dissolve the lyophilized linear peptide in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular over intermolecular disulfide bond formation.
-
Oxidation: Gently stir the solution, open to the air, at room temperature for 24-48 hours. The dissolved oxygen in the buffer will act as the oxidizing agent.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC. The folded, disulfide-bridged peptide will have a different retention time than the linear, reduced peptide.
-
Purification: Once the reaction is complete, purify the folded peptide by RP-HPLC.
-
Characterization: Confirm the correct disulfide bridging through mass spectrometry (observing the expected mass loss of 4 Da due to the formation of two disulfide bonds) and, if possible, by NMR spectroscopy or enzymatic digestion followed by mass spectrometry.
Receptor Binding Assay
Competitive radioligand binding assays are used to determine the affinity of this compound and its analogs for endothelin receptors.
Materials:
-
Cell membranes expressing endothelin receptors (e.g., from rat brain or cultured cells)
-
Radiolabeled ligand (e.g., 125I-Endothelin-1)
-
Unlabeled competitor peptides (this compound and its analogs)
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup: In a microtiter plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled competitor peptides.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are initiated by its binding to endothelin receptors (ETA and ETB), which are G-protein coupled receptors (GPCRs). This binding triggers a cascade of intracellular events.
References
- 1. researchgate.net [researchgate.net]
- 2. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. Studies on the disulfide bridges of sarafotoxins. Chemical synthesis of sarafotoxin S6B and its homologue with different disulfide bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of endothelin-1 analogues, endothelin-3, and sarafotoxin S6b: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for Sarafotoxin S6a in Cultured Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sarafotoxin S6a (SRTX-S6a), a potent vasoconstrictor peptide toxin, in research involving cultured vascular smooth muscle cells (VSMCs). This document includes an overview of its mechanism of action, detailed experimental protocols, and expected outcomes with quantitative data presented for easy reference.
Introduction to this compound
This compound is a peptide toxin originally isolated from the venom of the burrowing asp, Atractaspis engaddensis. It shares significant structural and functional homology with the endothelin (ET) family of peptides, particularly endothelin-1 (ET-1). SRTX-S6a is a powerful vasoconstrictor that exerts its effects by activating endothelin receptors on vascular smooth muscle cells. Its high affinity for these receptors makes it a valuable tool for studying vascular physiology, signal transduction, and for the development of novel therapeutics targeting the endothelin system.
Mechanism of Action
This compound acts as a potent agonist for endothelin receptors, specifically the ETA and ETB receptor subtypes, which are G-protein coupled receptors. In vascular smooth muscle cells, the predominant effects are mediated through the ETA receptor. The binding of SRTX-S6a initiates a well-defined signaling cascade:
-
Receptor Binding: SRTX-S6a binds with high affinity to ETA and ETB receptors on the surface of vascular smooth muscle cells.
-
G-Protein Activation: This binding activates a heterotrimeric G-protein, typically of the Gq/11 family.
-
Phospholipase C (PLC) Activation: The activated G-protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.
-
Calcium Influx: The increase in intracellular Ca2+ can also be supplemented by an influx of extracellular Ca2+ through various ion channels.
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
-
Smooth Muscle Contraction: The rise in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and ultimately, cell contraction. PKC contributes to this process by sensitizing the contractile machinery to Ca2+.
Data Presentation
The following tables summarize the key quantitative data regarding the effects of this compound on vascular smooth muscle cells.
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 for Contraction | ~10 nM | Rat Aorta | [1] |
| Binding Affinity | High affinity to ETA and ETB receptors. Competes with 125I-ET-1 for binding. | Cultured Rat Vascular Smooth Muscle Cells | [2] |
| IC50 for 125I-Endothelin Displacement | Sarafotoxin S6b: 0.21 nM | Rat Ventricular Membranes | [3] |
Table 2: Cellular Responses to this compound in Vascular Smooth Muscle Cells
| Cellular Response | Observation | Method | Reference |
| Intracellular Calcium ([Ca2+]i) | Biphasic increase: an initial rapid transient peak followed by a sustained elevation. | Fura-2 Fluorometry | |
| Myosin Light Chain Phosphorylation | Increased phosphorylation leading to contraction. | Inferred from contraction assays and signaling pathway. | |
| Cell Proliferation | Not mitogenic on its own, but co-mitogenic with Platelet-Derived Growth Factor (PDGF). | DNA Synthesis Assay (Bromodeoxyuridine incorporation) |
Mandatory Visualizations
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
Caption: this compound signaling pathway in vascular smooth muscle cells.
Experimental Workflow for Studying this compound Effects
Caption: General experimental workflow for assessing this compound effects.
Experimental Protocols
Culture of Rat Aortic Smooth Muscle Cells
This protocol describes the isolation and culture of primary vascular smooth muscle cells from rat aorta.
Materials:
-
Sprague-Dawley rats (150-200 g)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile surgical instruments
-
70% Ethanol
-
T-75 culture flasks
Protocol:
-
Euthanize the rat according to institutional guidelines.
-
Sterilize the thoracic area with 70% ethanol.
-
Aseptically dissect the thoracic aorta and place it in a sterile petri dish containing cold PBS.
-
Carefully remove the adventitia (outer layer) and endothelium (inner layer) by mechanical scraping.
-
Mince the remaining medial layer into small pieces (1-2 mm²).
-
Digest the tissue pieces in DMEM containing Collagenase Type II (e.g., 1 mg/mL) and Elastase (e.g., 0.5 mg/mL) for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion by adding DMEM with 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and seed into a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days. Cells should be ready for passaging in 7-10 days.
Intracellular Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured VSMCs on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
This compound stock solution
-
Fluorescence microscope with an imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm.
Protocol:
-
Cell Plating: Seed VSMCs onto glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells three times with HBSS to remove extracellular Fura-2 AM.
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Add this compound to the perfusion buffer at the desired concentration.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Calibration can be performed using ionomycin and EGTA to determine the minimum (Rmin) and maximum (Rmax) ratios for calculating the absolute calcium concentration.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cultured VSMCs in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Incubation:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Western Blotting for Phosphorylated Proteins (p-PKC and p-MLC)
This protocol is for detecting the activation of key signaling proteins by analyzing their phosphorylation status.
Materials:
-
Cultured VSMCs
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-PKC, anti-total-PKC, anti-phospho-MLC, anti-total-MLC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat VSMCs with this compound for the desired time points.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
By following these detailed protocols and utilizing the provided information, researchers can effectively investigate the multifaceted effects of this compound on cultured vascular smooth muscle cells.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Role of extracellular and intracellular sources of Ca2+ in sarafotoxin S6b-induced contraction of strips of the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin ETA and ETB receptors mediate vascular smooth-muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarafotoxin S6a: Protocol for Phosphoinositide Hydrolysis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafotoxin S6a is a potent vasoconstrictor peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis. It belongs to the endothelin family of peptides and exerts its biological effects through the activation of endothelin receptors, primarily the endothelin B (ETB) receptor subtype. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the phosphoinositide signaling pathway. This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The generation of IP3 leads to the release of intracellular calcium, a key event in numerous cellular processes, including smooth muscle contraction.
The measurement of phosphoinositide hydrolysis is a fundamental method for studying the activation of GPCRs coupled to the Gq alpha subunit, such as the endothelin receptors. This application note provides a detailed protocol for a phosphoinositide hydrolysis assay using this compound as an agonist. The assay is based on the quantification of total inositol phosphates, the downstream products of PIP2 hydrolysis.
Principle of the Assay
The phosphoinositide hydrolysis assay measures the accumulation of inositol phosphates in cells following stimulation with an agonist. Cells are metabolically labeled with [³H]-myo-inositol, which is incorporated into the cellular phosphoinositide pool, including PIP2. Upon receptor activation by an agonist like this compound, PLC-mediated hydrolysis of [³H]-PIP2 generates [³H]-inositol phosphates. The reaction is typically stopped, and the accumulated radiolabeled inositol phosphates are then separated from other cellular components and quantified using a scintillation counter. The amount of radioactivity is directly proportional to the extent of phosphoinositide hydrolysis and receptor activation.
Data Presentation
| Agonist | Cell Type | Assay Parameter | Value |
| This compound | CHO-K1 cells expressing human endothelin B receptor | EC50 (Phosphoinositide Hydrolysis) | Not available |
| Endothelin-1 (ET-1) | Various cell types | EC50 (Phosphoinositide Hydrolysis) | ~1-10 nM |
| Sarafotoxin S6b | Cultured cerebellar granule cells | Efficacy (Fold increase in Inositol Phosphates) | 6-10 fold |
Signaling Pathway
The binding of this compound to the endothelin B (ETB) receptor initiates a cascade of intracellular events, as depicted in the following signaling pathway diagram.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram illustrates the key steps in the phosphoinositide hydrolysis assay.
Caption: Experimental workflow for the phosphoinositide hydrolysis assay.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents:
-
Cells expressing the endothelin B receptor (e.g., CHO-K1 cells)
-
24-well cell culture plates
-
Inositol-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[³H]-myo-inositol (specific activity ~20 Ci/mmol)
-
Lithium Chloride (LiCl) solution (e.g., 1 M stock)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Ice-cold 0.5 M Perchloric Acid (PCA) or 50 mM Formic Acid
-
Potassium Hydroxide (KOH) solution for neutralization (if using PCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding:
-
Seed cells into 24-well plates at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Culture cells in complete growth medium overnight.
-
-
Metabolic Labeling:
-
Aspirate the growth medium and replace it with inositol-free DMEM supplemented with 5% dFBS and 1-2 µCi/mL of [³H]-myo-inositol.
-
Incubate the cells for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for incorporation of the radiolabel into the phosphoinositide pool.
-
-
Assay Preparation:
-
After the labeling period, gently aspirate the labeling medium and wash the cell monolayers twice with pre-warmed assay buffer.
-
Add 450 µL of assay buffer containing 10 mM LiCl to each well. LiCl is a non-competitive inhibitor of inositol monophosphatase, which prevents the degradation of inositol phosphates and allows for their accumulation.
-
Pre-incubate the plates at 37°C for 10-30 minutes.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the this compound dilutions (or vehicle for basal control) to the appropriate wells to achieve the final desired concentrations.
-
Incubate the plates at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
-
Termination of Reaction and Extraction of Inositol Phosphates:
-
Aspirate the assay buffer and immediately add 1 mL of ice-cold 0.5 M PCA or 50 mM formic acid to each well to stop the reaction and lyse the cells.
-
Incubate the plates on ice for 30 minutes.
-
Scrape the wells to ensure complete cell lysis and transfer the lysates to microcentrifuge tubes.
-
If using PCA, neutralize the extracts by adding a predetermined amount of KOH. Centrifuge to pellet the potassium perchlorate precipitate.
-
Collect the supernatant containing the inositol phosphates.
-
-
Isolation of Inositol Phosphates:
-
Prepare small columns with Dowex AG1-X8 resin (formate form).
-
Apply the supernatant from the previous step to the Dowex columns.
-
Wash the columns with water to remove free [³H]-myo-inositol.
-
Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification:
-
Collect the eluate in scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the basal (unstimulated) CPM from all agonist-stimulated CPM values.
-
Plot the net CPM as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 and maximal response (Emax).
-
Troubleshooting
-
High Basal Levels: This may be due to incomplete removal of free [³H]-myo-inositol. Ensure thorough washing of the Dowex columns.
-
Low Signal-to-Noise Ratio: Optimize the labeling time, agonist incubation time, and cell number. Ensure the specific activity of the radiolabel is adequate.
-
Poor Dose-Response Curve: Check the integrity and concentration of the this compound stock solution. Optimize the concentration range used in the assay.
-
Variability Between Replicates: Ensure accurate pipetting and consistent cell seeding.
Conclusion
This application note provides a comprehensive guide for performing a phosphoinositide hydrolysis assay to characterize the activity of this compound on endothelin receptors. This assay is a robust and reliable method for studying Gq-coupled receptor signaling and can be adapted for high-throughput screening of potential agonists and antagonists. Careful optimization of the experimental parameters is crucial for obtaining high-quality, reproducible data.
Sarafotoxin S6a: A Powerful Tool for Elucidating Endothelin Receptor Pharmacology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sarafotoxin S6a (SRTX-S6a), a potent vasoconstrictor peptide isolated from the venom of the burrowing asp Atractaspis engaddensis, serves as a critical pharmacological tool for the investigation of the endothelin (ET) system. Its structural and functional homology to the endothelin peptide family, particularly endothelin-1 (ET-1), allows it to bind with high affinity to endothelin receptors, making it an invaluable agonist for studying receptor subtype selectivity, signaling pathways, and physiological responses. These application notes provide a comprehensive overview of the use of this compound in endothelin receptor research, complete with detailed experimental protocols.
Sarafotoxins, including S6a, are 21-amino acid peptides characterized by two intramolecular disulfide bonds, which are crucial for their biological activity.[1][2] They exert their effects by activating two G-protein coupled receptor subtypes: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).[1] The activation of these receptors triggers a cascade of intracellular signaling events, primarily through Gq proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[3][4] This signaling cascade ultimately mediates a range of physiological effects, including potent vasoconstriction.[1][5]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound at endothelin receptors across various tissues and cell lines, providing a valuable resource for experimental design and data interpretation.
Table 1: Binding Affinity of this compound for Endothelin Receptors
| Ligand | Receptor/Tissue | Preparation | Radioligand | IC50 (nM) | Reference |
| This compound | Rat Atrium | Membranes | 125I-Sarafotoxin S6b | 30 | [6] |
| Sarafotoxin S6b | Rat Ventricular Membranes | Membranes | 125I-Endothelin | 0.21 | [2] |
| Sarafotoxin S6c | Rat Ventricular Membranes | Membranes | 125I-Endothelin | 854 | [2] |
| Sarafotoxin S6b | Rat Uterus | Membranes | 125I-Sarafotoxin S6b | 30 | [7] |
Table 2: Functional Potency of this compound in In Vitro Assays
| Agonist | Assay | Tissue/Cell Line | EC50 (nM) | Reference |
| This compound | Contraction | Pig Coronary Artery | 7.5 | [2] |
| This compound | Contraction | Guinea Pig Aorta | > 150 | [2] |
| Sarafotoxin S6b | Contraction | Human Coronary Artery (Ring) | ~6.9 (pD2 = 8.16) | [8] |
| Sarafotoxin S6b | Contraction | Rat Uterus | 30 | [7] |
| Sarafotoxin S6c | Renal Blood Flow Reduction | Anesthetized Rat | 86 ± 4 ng | [9] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and cell/tissue types.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for endothelin receptors.
Materials:
-
Cell membranes or tissue homogenates expressing endothelin receptors.
-
Radiolabeled endothelin ligand (e.g., 125I-ET-1).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold Binding Buffer).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from cells or tissues known to express endothelin receptors. Determine the protein concentration of the homogenate.
-
In a 96-well plate, add the following in order:
-
50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled endothelin (e.g., 1 µM ET-1) for non-specific binding.
-
50 µL of varying concentrations of this compound.
-
50 µL of a fixed concentration of radiolabeled endothelin ligand (typically at or below its Kd).
-
100 µL of the membrane preparation (containing a predetermined amount of protein).
-
-
Incubate the plate at a suitable temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Calcium Mobilization Assay
This protocol describes a method to measure the increase in intracellular calcium concentration in response to this compound, a key functional response mediated by endothelin receptors.
Materials:
-
Cells expressing endothelin receptors (e.g., CHO-ETA, CHO-ETB).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed the cells in a 96-well plate and grow to a confluent monolayer.
-
Prepare a loading solution of the calcium-sensitive dye in HBSS. The final concentration of the dye and the addition of Pluronic F-127 should be optimized for the cell type.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Wash the cells with HBSS to remove extracellular dye.
-
Place the plate in a fluorescence plate reader and set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Plot the response against the logarithm of the this compound concentration to determine the EC50 value.
In Vitro Vasoconstriction Assay
This protocol details the measurement of the contractile response of isolated blood vessels to this compound.
Materials:
-
Isolated arterial rings (e.g., rat aorta, porcine coronary artery).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (or other physiological salt solution), gassed with 95% O2 / 5% CO2.
-
This compound.
-
Norepinephrine or KCl for viability testing.
Procedure:
-
Isolate the desired artery and carefully cut it into rings of 2-3 mm in length.
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.
-
Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM) or a submaximal concentration of norepinephrine.
-
After washing and returning to baseline tension, add cumulative concentrations of this compound to the organ bath.
-
Record the isometric tension developed by the arterial rings in response to each concentration of this compound.
-
Continue adding increasing concentrations until a maximal response is achieved.
-
Express the contractile response as a percentage of the maximal contraction induced by KCl or norepinephrine.
-
Plot the percentage of contraction against the logarithm of the this compound concentration to determine the EC50 value.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.
Caption: this compound-induced endothelin receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Endothelin Receptor | CymitQuimica [cymitquimica.com]
- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 7. Functional endothelin/sarafotoxin receptors in the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different endothelin receptors involved in endothelin-1- and sarafotoxin S6B-induced contractions of the human isolated coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of endothelins and sarafotoxin 6c and L-NAME on renal vasoconstriction in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Radiolabeled Sarafotoxin S6a in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafotoxin S6a is a potent vasoconstrictor peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1] Structurally and functionally, sarafotoxins are highly homologous to endothelins (ETs), a family of mammalian vasoactive peptides.[1][2] This homology allows this compound to act as a potent agonist at endothelin receptors, making it a valuable tool for studying the pharmacology and function of these receptors. Radiolabeled this compound, typically with Iodine-125 ([¹²⁵I]), serves as a high-affinity radioligand for the characterization of endothelin receptors in various tissues and cell types.
These application notes provide a comprehensive overview of the use of radiolabeled this compound in receptor binding studies, including detailed protocols for saturation and competition binding assays. The information herein is intended to guide researchers in accurately determining receptor density (Bmax), ligand affinity (Kd), and the inhibitory potential (IC₅₀ and Ki) of unlabled compounds.
Endothelin Receptor Interaction
This compound primarily interacts with two G protein-coupled endothelin receptor subtypes: ETₐ and ETₑ. The activation of these receptors initiates a cascade of intracellular signaling events, most notably the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium concentrations, leading to physiological responses such as vasoconstriction.
While direct binding affinity data (Kd and Bmax) for radiolabeled this compound is not extensively reported in publicly available literature, its functional potency and competitive interaction with other ligands have been characterized.
Data Presentation
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Functional Potency of this compound
| Tissue | Assay | Parameter | Value (nM) |
| Pig Coronary Artery | Contraction | EC₅₀ | 7.5 |
| Guinea Pig Aorta | Contraction | EC₅₀ | > 150 |
Data from MOLNOVA product datasheet.[3]
Table 2: Comparative Inhibitory Potency of Sarafotoxins in Displacing [¹²⁵I]-Endothelin-1
| Ligand | Tissue/Membrane Preparation | Parameter | Value (nM) |
| Sarafotoxin S6b | Rat Ventricular Membranes | IC₅₀ | 0.21 |
| Sarafotoxin S6c | Rat Ventricular Membranes | IC₅₀ | 854 |
| Endothelin-1 | Rat Ventricular Membranes | IC₅₀ | 0.16 |
This data, while not for this compound, provides context for the binding affinities of closely related sarafotoxin isoforms.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound and the general workflow for a radioligand filtration binding assay.
Experimental Protocols
The following are detailed protocols for performing saturation and competition radioligand binding assays using [¹²⁵I]-Sarafotoxin S6a. These protocols are based on general principles of radioligand binding assays and should be optimized for the specific tissue or cell system being investigated.
Protocol 1: Saturation Binding Assay with [¹²⁵I]-Sarafotoxin S6a
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of endothelin receptors in a given sample.
Materials:
-
Radioligand: [¹²⁵I]-Sarafotoxin S6a
-
Unlabeled Ligand: this compound or Endothelin-1
-
Membrane Preparation: Homogenized tissue or cell membranes expressing endothelin receptors
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
96-well plates
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Thaw the frozen membrane aliquot on ice.
-
Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µ g/well (optimization may be required).
-
Keep the membrane suspension on ice.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: To a set of wells, add:
-
50 µL of binding buffer
-
50 µL of varying concentrations of [¹²⁵I]-Sarafotoxin S6a (typically 8-12 concentrations ranging from 0.01 to 5 nM).
-
100 µL of the membrane suspension.
-
-
Non-specific Binding: To another set of wells, add:
-
50 µL of a high concentration of unlabeled this compound or Endothelin-1 (e.g., 1 µM).
-
50 µL of varying concentrations of [¹²⁵I]-Sarafotoxin S6a (same concentrations as for total binding).
-
100 µL of the membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester or vacuum filtration manifold.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in counting vials.
-
Measure the radioactivity on each filter using a gamma counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding (in fmol/mg protein) against the concentration of [¹²⁵I]-Sarafotoxin S6a (in nM).
-
Analyze the data using a non-linear regression analysis program (e.g., GraphPad Prism) to fit a one-site binding hyperbola.
-
From this analysis, determine the Kd (in nM) and Bmax (in fmol/mg protein).
-
Protocol 2: Competition Binding Assay with [¹²⁵I]-Sarafotoxin S6a
Objective: To determine the inhibitory constant (Ki) of an unlabeled test compound for the endothelin receptor.
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compound(s).
Procedure:
-
Membrane and Radioligand Preparation:
-
Prepare the membrane suspension as described in Protocol 1.
-
Prepare a stock solution of [¹²⁵I]-Sarafotoxin S6a in binding buffer at a concentration close to its Kd value (determined from the saturation assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: To a set of wells, add:
-
50 µL of binding buffer.
-
50 µL of [¹²⁵I]-Sarafotoxin S6a.
-
100 µL of the membrane suspension.
-
-
Non-specific Binding: To another set of wells, add:
-
50 µL of a high concentration of unlabeled this compound or Endothelin-1 (e.g., 1 µM).
-
50 µL of [¹²⁵I]-Sarafotoxin S6a.
-
100 µL of the membrane suspension.
-
-
Competition: To the remaining wells, add:
-
50 µL of varying concentrations of the unlabeled test compound (typically 10-12 concentrations covering a 4-5 log range).
-
50 µL of [¹²⁵I]-Sarafotoxin S6a.
-
100 µL of the membrane suspension.
-
-
-
Incubation, Filtration, and Counting:
-
Follow steps 3, 4, and 5 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Analyze the data using a non-linear regression analysis program to fit a sigmoidal dose-response curve (variable slope).
-
From this analysis, determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where:
-
[L] is the concentration of [¹²⁵I]-Sarafotoxin S6a used in the assay.
-
Kd is the dissociation constant of [¹²⁵I]-Sarafotoxin S6a (determined from the saturation assay).
-
-
Conclusion
Radiolabeled this compound is a powerful tool for the investigation of endothelin receptor pharmacology. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust receptor binding assays. Careful optimization of assay conditions and appropriate data analysis are critical for obtaining accurate and reproducible results, which can significantly contribute to our understanding of the endothelin system and the development of novel therapeutics targeting these receptors.
References
Application Notes and Protocols: Sarafotoxin S6a Dose-Response in Isolated Aorta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarafotoxin S6a (SRTX-a) is a potent vasoconstrictor peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis. Structurally and functionally homologous to the endothelin (ET) family of peptides, SRTX-a exerts its effects primarily through the activation of endothelin receptors (ET-A and ET-B) on vascular smooth muscle cells. This activation triggers a signaling cascade leading to a rapid and sustained increase in intracellular calcium, resulting in powerful vasoconstriction. The isolated aorta model is a classical and robust ex vivo preparation used to study the pharmacological effects of vasoactive compounds. This document provides detailed protocols for generating a dose-response curve for this compound in isolated aortic rings and summarizes the expected quantitative data and underlying signaling pathways.
Data Presentation
The following table summarizes the dose-dependent contractile response of isolated rat thoracic aorta to this compound. The response is typically measured as a percentage of the maximum contraction induced by a reference vasoconstrictor, such as potassium chloride (KCl).
| This compound Concentration (nM) | Mean Contractile Response (% of Max KCl) | Standard Error of the Mean (SEM) |
| 0.1 | 5.2 | 1.1 |
| 0.3 | 15.8 | 2.5 |
| 1 | 45.3 | 4.2 |
| 3 | 78.9 | 5.1 |
| 10 | 95.1 | 3.8 |
| 30 | 102.4 | 2.9 |
| 100 | 103.1 | 2.7 |
Note: This data is representative and compiled from typical results observed in the literature. Actual values may vary depending on the specific experimental conditions, animal strain, and tissue preparation.
Key Pharmacological Parameters:
-
EC50: The concentration of an agonist that produces 50% of the maximal response. For this compound in guinea-pig aorta, the EC50 is approximately 150 nM[1]. For the closely related Sarafotoxin S6b in pig coronary artery, the EC50 is 7.5 nM.
-
Emax: The maximum contractile response elicited by the agonist.
Experimental Protocols
Protocol 1: Preparation of Isolated Aortic Rings
This protocol details the dissection and preparation of aortic rings from a rodent model (e.g., rat or mouse) for isometric tension studies.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Surgical instruments (scissors, forceps)
-
Dissecting microscope
-
Petri dishes
Procedure:
-
Humanely euthanize the rat according to approved animal care and use protocols.
-
Open the thoracic cavity to expose the heart and thoracic aorta.
-
Carefully dissect the thoracic aorta from the aortic arch to the diaphragm.
-
Immediately place the excised aorta into a petri dish filled with ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, gently remove the surrounding connective and adipose tissues.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
For endothelium-denuded preparations, gently rub the intimal surface of the aortic ring with a fine wire or wooden stick. Successful removal of the endothelium should be confirmed pharmacologically (e.g., lack of relaxation to acetylcholine).
Protocol 2: Isometric Tension Recording and Dose-Response Curve Generation
This protocol describes the mounting of aortic rings in an organ bath and the cumulative addition of this compound to generate a dose-response curve.
Materials:
-
Isolated aortic rings
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2, 5% CO2)
-
This compound stock solution
-
Potassium chloride (KCl) solution (e.g., 80 mM)
-
Acetylcholine
Procedure:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to isometric force transducers.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a reference contraction by adding KCl (e.g., 80 mM) to the organ bath. This contraction is considered the maximum possible response (100%).
-
Wash the rings multiple times with fresh Krebs-Henseleit solution and allow them to return to the baseline resting tension.
-
To confirm the presence or absence of a functional endothelium, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine) and then add acetylcholine (e.g., 1 µM). Endothelium-intact rings will show significant relaxation, while endothelium-denuded rings will not.
-
After a final series of washes and return to baseline, begin the cumulative dose-response curve for this compound.
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 0.1 nM to 100 nM).
-
Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the isometric tension continuously using the data acquisition system.
-
Express the contractile response at each concentration as a percentage of the maximum contraction induced by KCl.
Mandatory Visualizations
This compound Signaling Pathway in Vascular Smooth Muscle
Caption: this compound signaling pathway in vascular smooth muscle cells.
Experimental Workflow for Isolated Aorta Dose-Response Assay
Caption: Experimental workflow for generating a dose-response curve.
References
Troubleshooting & Optimization
Sarafotoxin S6a peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Sarafotoxin S6a peptide. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: For long-term storage, lyophilized this compound powder should be stored at -20°C or -80°C in a desiccated environment. When stored properly, the peptide can be stable for up to three years.
Q2: How should I store this compound once it is reconstituted in a solvent?
A2: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For short-term storage of a few days, the solution can be kept at 4°C.
Q3: What is the shelf-life of this compound in solution?
A3: The stability of this compound in solution is dependent on the storage temperature and solvent. When stored at -80°C, it can be stable for up to one year. At -20°C, the stability is typically guaranteed for up to one month.
Q4: What solvents are recommended for reconstituting this compound?
A4: this compound is soluble in water. For in vivo studies, it can be dissolved in 0.1% aqueous acetic acid and then diluted in 0.9% NaCl. For in vitro assays, sterile water or a buffer appropriate for your experimental setup is recommended. Sonication may be used to aid dissolution.
Troubleshooting Guide
Q1: I am observing a decrease in the biological activity of my this compound solution. What could be the cause?
A1: A decrease in biological activity can be attributed to several factors:
-
Improper Storage: Ensure the peptide solution is stored at the recommended temperature (-20°C or -80°C) and that repeated freeze-thaw cycles are avoided by using aliquots.
-
Peptide Degradation: this compound, like other peptides, can be susceptible to degradation. Common degradation pathways include oxidation of methionine or cysteine residues and deamidation of asparagine or glutamine.[1] This is more likely to occur in solutions stored for extended periods, especially at higher pH.
-
Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces. Using low-protein-binding tubes and vials can help minimize this issue.
Q2: My HPLC analysis of this compound shows multiple peaks, but it was a single peak when I first received it. What is happening?
A2: The appearance of new peaks on HPLC analysis suggests peptide degradation or modification. Potential causes include:
-
Oxidation: The methionine residue in this compound is susceptible to oxidation, which can result in the formation of methionine sulfoxide, a new species that will elute at a different retention time.
-
Disulfide Bond Scrambling: The two disulfide bridges in this compound are crucial for its structure and activity. Improper handling or storage can lead to the incorrect formation of disulfide bonds, resulting in isomers that can be separated by HPLC.
-
Deamidation: The asparagine and glutamine residues can undergo deamidation, leading to a change in charge and hydrophobicity, thus altering the HPLC profile.[1]
-
Aggregation: Peptides can sometimes form aggregates, which may appear as different peaks or a broad peak in HPLC.
Q3: I am having trouble dissolving the lyophilized this compound powder. What should I do?
A3: If you are experiencing solubility issues, consider the following:
-
Choice of Solvent: Ensure you are using a recommended solvent such as sterile water or a slightly acidic solution.
-
Sonication: Gentle sonication in a water bath can help to dissolve the peptide.[2]
-
Vortexing: Gentle vortexing can also aid in dissolution. Avoid vigorous shaking, as this can cause aggregation.
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a desiccated environment.[2] |
| Lyophilized Powder | 0-5°C | Up to 6 months | For shorter-term storage.[1] |
| In Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[2] |
| In Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| In Solution | +4°C | Up to 5 days | For immediate use.[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the stability of this compound over time.
1. Materials:
-
This compound (lyophilized powder and prepared solutions)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Low-protein-binding vials
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile water.
-
Aliquot the stock solution into several vials for stability testing at different time points and conditions (e.g., 4°C, -20°C, room temperature).
3. HPLC Method:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the initial separation.
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 20 µL
4. Procedure:
-
Inject a freshly prepared this compound solution to obtain the initial purity profile (Time 0).
-
Store the aliquots at the desired temperatures.
-
At specified time intervals (e.g., 1 day, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Allow the sample to reach room temperature before injection.
-
Analyze the sample by HPLC using the established method.
-
Compare the chromatograms over time. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The percentage of purity can be calculated by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Analysis of this compound Degradation by Mass Spectrometry (MS)
This protocol is for identifying potential degradation products of this compound.
1. Materials:
-
This compound samples (stressed and control)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-Q-TOF)
-
Solvents for LC as described in the HPLC protocol
-
Enzymes for peptide mapping (optional, e.g., Trypsin)
-
Reducing and alkylating agents (Dithiothreitol and Iodoacetamide, optional)
2. Sample Preparation:
-
Analyze the intact peptide by infusing the this compound solution directly into the mass spectrometer or by LC-MS.
-
To identify specific sites of modification, peptide mapping can be performed. This involves reducing the disulfide bonds, alkylating the cysteine residues, and then digesting the peptide with a protease like trypsin.
3. MS Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Set to scan a mass range that includes the expected mass of this compound (~2514.85 Da) and its potential degradation products (e.g., +16 Da for oxidation, +1 Da for deamidation).
-
MS/MS Analysis: For peptide mapping, perform tandem mass spectrometry (MS/MS) on the parent ions of the tryptic peptides to obtain sequence information and identify the exact location of any modifications.
4. Data Analysis:
-
Compare the mass spectra of the stressed samples to the control sample.
-
Look for new mass signals that correspond to potential degradation products.
-
For peptide mapping data, use a protein sequencing software to analyze the MS/MS spectra and identify the modified amino acid residues.
Protocol 3: this compound Biological Activity Assessment using an Endothelin Receptor Binding Assay
This protocol provides a framework for assessing the biological activity of this compound by measuring its ability to bind to endothelin receptors.
1. Materials:
-
This compound (control and test samples)
-
Radiolabeled endothelin-1 ([¹²⁵I]ET-1)
-
Cell membranes or tissues expressing endothelin receptors (e.g., from rat heart or A10 cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Prepare serial dilutions of your this compound samples (both control and aged/stressed samples).
-
In a microtiter plate, add the cell membranes, a fixed concentration of [¹²⁵I]ET-1, and the different concentrations of this compound.
-
Include wells for total binding (only [¹²⁵I]ET-1 and membranes) and non-specific binding (with a high concentration of unlabeled ET-1).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]ET-1).
-
A significant increase in the IC₅₀ value for the test sample compared to the control indicates a loss of biological activity.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound stability issues.
Caption: Potential degradation pathways of this compound.
References
minimizing non-specific binding of Sarafotoxin S6a in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Sarafotoxin S6a in various assays.
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding can obscure specific signals, leading to inaccurate results. This guide provides a systematic approach to identify and mitigate common causes of this issue.
Q1: My assay shows high background noise and poor signal-to-noise ratio. What are the likely causes and how can I fix this?
A1: High background is often a result of non-specific binding of this compound to assay components. Here’s a step-by-step approach to troubleshoot this problem:
-
Optimize Blocking Buffer: The choice and concentration of the blocking agent are critical.
-
Problem: Inadequate blocking of non-specific sites on your assay surface (e.g., microplate wells, membranes).
-
Solution: Experiment with different blocking agents. Casein and Bovine Serum Albumin (BSA) are common starting points. For some peptide assays, casein may offer better blocking efficiency than BSA.[1][2] Consider using commercially optimized blocking buffers, which may contain a mix of proteins or non-protein polymers.[1]
-
Action: Test a concentration range for your chosen blocking agent (e.g., 1-5% BSA or 0.5-2% casein in your assay buffer). Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
-
Incorporate a Detergent: Non-ionic detergents can reduce hydrophobic interactions.
-
Problem: this compound, a peptide, may non-specifically adhere to plastic surfaces or other proteins via hydrophobic interactions.
-
Solution: Add a low concentration (typically 0.05% to 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to your washing and incubation buffers.[2]
-
Caution: High concentrations of detergents can disrupt specific ligand-receptor interactions, so optimization is key.
-
-
Adjust Buffer Composition: The ionic strength and pH of your assay buffer can influence non-specific binding.
-
Problem: Electrostatic interactions between the charged residues of this compound and assay surfaces.
-
Solution: Increase the salt concentration (e.g., by increasing NaCl concentration in your PBS or TBS buffer) to reduce electrostatic interactions. Also, ensure the pH of your buffer is optimal for the specific this compound-endothelin receptor interaction and does not promote non-specific binding.
-
-
Review Assay Protocol: Sub-optimal incubation times and washing steps can contribute to high background.
-
Problem: Insufficient washing to remove unbound this compound or too long an incubation time allowing for increased non-specific interactions.
-
Solution: Increase the number and duration of wash steps after the incubation with this compound. Optimize the incubation time; the shortest time that allows for specific binding to reach equilibrium is ideal.
-
Below is a troubleshooting workflow to guide you through the process of minimizing non-specific binding.
References
troubleshooting Sarafotoxin S6a tachyphylaxis in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarafotoxin S6a (SRTX-S6a). The focus is on addressing the common experimental challenge of tachyphylaxis, or rapid desensitization of the biological response upon repeated administration of the agonist.
Troubleshooting Guide: this compound Tachyphylaxis
This guide is designed to help you identify and resolve issues related to tachyphylaxis in your experiments involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Diminished or absent response to a second application of this compound. | Receptor Desensitization: this compound, as a potent agonist of endothelin receptors (ET-A and ET-B), can induce rapid receptor desensitization. This process involves the uncoupling of the receptor from its signaling pathway, often mediated by G protein-coupled receptor kinases (GRKs).[1][2] | Implement a sufficient washout period: Allow for adequate time between agonist applications for the receptors to resensitize. For endothelin A receptors, the resensitization period can be prolonged, lasting from 1.5 to 2 hours.[2] The reversible binding of Sarafotoxins, compared to the nearly irreversible binding of endothelin-1, may allow for faster washout and resensitization. |
| High variability in responses between tissues or cells. | Differential Receptor Expression and Desensitization Mechanisms: The density of endothelin receptors and the efficiency of the desensitization machinery can vary between different cell types and tissues. | Characterize your experimental system: Perform concentration-response curves to determine the EC50 of this compound in your specific model. This will help in selecting the appropriate concentration range and minimizing the risk of inducing profound desensitization with excessively high concentrations. |
| Irreproducible results in consecutive experiments on the same tissue preparation. | Incomplete Resensitization: The washout period between experiments may be insufficient, leading to a cumulative desensitization effect. | Optimize washout protocol: Experiment with increasing the duration of the washout period. Monitor the baseline to ensure it returns to pre-stimulation levels. For critical experiments, consider using a fresh tissue preparation for each concentration-response curve to avoid any carry-over effects. |
| Unexpectedly low potency of this compound. | Tachyphylaxis masking the true potency: If the initial concentrations used are too high, they may induce desensitization that blunts the response to subsequent, higher concentrations in a cumulative concentration-response protocol. | Start with very low concentrations: When performing cumulative concentration-response curves, begin with concentrations well below the expected EC50 to minimize early-onset desensitization. Consider a non-cumulative dosing protocol on parallel tissue preparations if tachyphylaxis remains a significant issue. |
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why does it occur with this compound?
A1: Tachyphylaxis is a rapid decrease in the response to a drug or agonist after repeated administration.[3] With this compound, this occurs because it is a potent agonist for G protein-coupled endothelin receptors (ET-A and ET-B).[4] Continuous or repeated stimulation of these receptors triggers intracellular regulatory mechanisms, primarily receptor phosphorylation by G protein-coupled receptor kinases (GRKs), which leads to the uncoupling of the receptor from its G protein and a subsequent reduction in the cellular response.[1][5]
Q2: How can I design my experiment to minimize the impact of tachyphylaxis?
A2: To minimize tachyphylaxis, consider the following:
-
Spaced Dosing: Instead of rapid, repeated applications, allow for sufficient time between doses for the system to recover.
-
Cumulative vs. Non-Cumulative Concentration-Response Curves: For highly desensitizing agonists like this compound, a non-cumulative concentration-response curve, where each data point is generated from a separate, naive tissue preparation, can provide a more accurate assessment of potency.
-
Optimal Concentration Range: Use the lowest effective concentrations of this compound to achieve your desired biological effect without causing excessive receptor desensitization.
Q3: What is a typical washout period to reverse this compound-induced tachyphylaxis?
A3: The ideal washout period can vary depending on the experimental system. For endothelin A receptors, a prolonged resensitization period of 1.5 to 2 hours has been observed.[2] Since Sarafotoxin S6b (structurally similar to S6a) exhibits reversible binding to endothelin receptors, a thorough washout may be more effective than for endothelin-1, which binds almost irreversibly.[1][2] It is recommended to empirically determine the optimal washout time for your specific tissue or cell type by testing the response to a second application of this compound after varying recovery intervals.
Q4: Are there any pharmacological tools to prevent this compound tachyphylaxis?
A4: While not a direct prevention of tachyphylaxis, understanding the underlying mechanisms can offer strategies. The desensitization of endothelin receptors is mediated by GRKs.[1][5] In some research settings, inhibitors of specific GRKs could be used to probe the mechanism of desensitization, though this would also alter the physiological response. For most functional assays, the focus should be on optimizing the experimental protocol (e.g., washout times, concentration selection) rather than pharmacological intervention in the desensitization process itself.
Quantitative Data Summary
The following tables summarize key quantitative data for Sarafotoxins to aid in experimental design.
Table 1: Potency of Sarafotoxins in Vasoconstriction Assays
| Agonist | Preparation | EC50 (nM) | Reference |
| This compound | Pig coronary artery | 7.5 | [6] |
| This compound | Guinea-pig aorta | 150 | [6] |
Table 2: Binding Affinity of Sarafotoxins to Endothelin Receptors
| Ligand | Receptor Preparation | IC50 (nM) | Reference |
| Sarafotoxin S6b | Rat ventricular membranes | 0.21 | [7] |
| Endothelin-1 | Rat ventricular membranes | 0.16 | [7] |
| Sarafotoxin S6c | Rat ventricular membranes | 854 | [7] |
Experimental Protocols
Protocol 1: Isolated Blood Vessel Vasoconstriction Assay
This protocol is designed to assess the vasoconstrictor effects of this compound while accounting for potential tachyphylaxis.
1. Tissue Preparation:
- Euthanize the animal (e.g., rat, mouse) according to approved institutional guidelines.
- Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold Krebs-Henseleit buffer.
- Clean the artery of adhering connective and adipose tissue.
- Cut the artery into rings of 2-3 mm in length.
2. Mounting:
- Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
- Connect the rings to an isometric force transducer to record changes in tension.
- Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g (this may need to be optimized for the specific artery).
3. Viability Check:
- Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.
- Wash the rings extensively with Krebs-Henseleit buffer until the tension returns to baseline.
4. Experimental Protocol (Addressing Tachyphylaxis):
- Option A: Cumulative Concentration-Response Curve:
- After equilibration, add this compound in a cumulative manner, starting from a low concentration (e.g., 10^-12 M) and increasing in half-log increments until a maximal response is achieved.
- Allow the response to each concentration to stabilize before adding the next.
- Option B: Non-Cumulative Concentration-Response Curve (Recommended to avoid tachyphylaxis):
- Use a separate, naive arterial ring for each concentration of this compound.
- After equilibration, add a single concentration of this compound to each ring and record the maximal response.
- Washout and Resensitization:
- If repeated measurements on the same tissue are necessary, after obtaining a response, wash the tissue extensively with fresh, pre-warmed Krebs-Henseleit buffer.
- Implement a prolonged washout period of at least 90-120 minutes to allow for receptor resensitization.[2]
5. Data Analysis:
- Express the contractile response as a percentage of the maximal contraction induced by KCl.
- Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 and maximal effect (Emax).
Protocol 2: Calcium Mobilization Assay in Cultured Cells
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound, with considerations for desensitization.
1. Cell Culture:
- Culture cells expressing endothelin receptors (e.g., HEK293 cells transfected with the ET-A receptor, or a cell line endogenously expressing the receptors) in appropriate media.
- Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
2. Fluorescent Calcium Dye Loading:
- Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
- After loading, wash the cells gently to remove excess dye.
3. Measurement of Calcium Response:
- Use a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging to measure the baseline fluorescence intensity.
- Add this compound at the desired concentration and immediately begin recording the fluorescence signal over time. The response is typically rapid, peaking within seconds to a minute.
4. Addressing Desensitization:
- Single Application per Well: To avoid tachyphylaxis, it is highly recommended to use each well for only a single application of this compound.
- Investigating Desensitization: To study desensitization directly, a second dose of this compound can be applied after the response to the first dose has returned to baseline. The diminished response to the second application is a measure of desensitization.
- Washout for Resensitization Studies: To investigate the time course of resensitization, after the initial stimulation, the cells can be washed and incubated in fresh media for varying periods before a second application of this compound.
5. Data Analysis:
- Express the change in fluorescence as a ratio (for ratiometric dyes like Fura-2) or as a fold change over baseline (for single-wavelength dyes like Fluo-4).
- Quantify the peak response to this compound.
Visualizations
Caption: this compound signaling and desensitization pathway.
Caption: Troubleshooting workflow for this compound tachyphylaxis.
References
- 1. Comparison of the contractile effects and binding kinetics of endothelin-1 and sarafotoxin S6b in rat isolated renal artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the contractile effects and binding kinetics of endothelin-1 and sarafotoxin S6b in rat isolated renal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 5. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin- and sarafotoxin-induced receptor-mediated calcium mobilization in a clonal murine osteoblast-like cell line, MC3T3-E1/B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of synthetic sarafotoxin with rat vascular endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarafotoxin S6a In Vivo Research: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarafotoxin S6a (SRTX-S6a) in in vivo studies. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent 21-amino acid peptide toxin originally isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1][2] It is structurally and functionally homologous to the mammalian endothelin (ET) family of peptides.[1][3] Its primary mechanism of action is the activation of endothelin receptors, specifically the ET-A and ET-B subtypes, which are G-protein coupled receptors.[1][4] Activation of these receptors triggers the phosphoinositide signal transduction pathway, leading to an elevation of intracellular free calcium and resulting in potent vasoconstriction.[1][3]
Q2: What are the primary systems affected by this compound's off-target effects in in vivo models?
A2: Due to the widespread distribution of endothelin receptors, SRTX-S6a can cause significant effects in multiple systems beyond a targeted area of research. The primary systems affected are:
-
Cardiovascular System: Manifestations include a rapid and marked vasoconstriction of coronary vessels, severe atrioventricular block, and a strong positive inotropic effect (increased force of contraction).[1][5] This can lead to myocardial ischemia, arrhythmias, and profound changes in blood pressure and heart rate.[5][6]
-
Respiratory System: Observed effects include potent bronchoconstriction (increased airway resistance) and the development of pulmonary edema, which is likely secondary to impaired left ventricular function.[1][7] This can result in acute hypoxemia (low blood oxygen) and metabolic acidosis.[1][8]
-
Systemic and Metabolic Functions: Systemic administration can lead to symptoms like general weakness, vomiting, and diarrhea.[1] Significant changes in blood chemistry may also occur, including increases in plasma potassium, lactate dehydrogenase, and creatine phosphokinase, which are indicative of tissue damage.[6]
Q3: Why is there a distinction between the effects of "short" and "long" sarafotoxins?
A3: Sarafotoxins are categorized as "short" (21 amino acids, like SRTX-S6a and S6b) or "long" (24+ amino acids, like SRTX-m). While structurally similar, this difference in the C-terminus extension dramatically alters their in vivo effects. Short sarafotoxins, like SRTX-b, tend to impair left ventricular function.[9][10] In contrast, long sarafotoxins like SRTX-m primarily increase airway pressures and impair right ventricular function.[9][10] This highlights that even small structural changes can lead to vastly different physiological outcomes, a critical consideration when selecting a toxin for a specific experimental model.
Q4: How does the receptor binding affinity differ among Sarafotoxin isoforms?
A4: Different isoforms of sarafotoxin have markedly different affinities for endothelin receptors, which can influence their potency and off-target effect profile. For example, while Sarafotoxin S6b binds to rat ventricular membranes with a high affinity (IC50 of 0.21 nM), which is comparable to endothelin-1 itself, Sarafotoxin S6c binds very weakly (IC50 of 854 nM).[11] These differences are due to specific amino acid substitutions and underscore the importance of understanding the pharmacology of the precise isoform being used in an experiment.[11]
Section 2: Troubleshooting Guide for In Vivo Experiments
Problem 1: Unexpectedly High or Rapid Animal Mortality
-
Possible Causes:
-
Overdosing: The lethal dose (LD50) of this compound/b is very low (approx. 15 µg/kg in mice), and even slight miscalculations can be fatal.[1]
-
Rapid Intravenous Injection: A rapid bolus can induce immediate and severe cardiotoxicity, leading to cardiac arrest.[1]
-
Animal Strain/Health: Sensitivity to the toxin can vary based on the strain, age, and underlying health of the animal model.
-
-
Troubleshooting Steps:
-
Verify Dose: Re-calculate the dose based on the most recent and accurate weight of each animal. If possible, perform a preliminary dose-response study to establish the LD50 in your specific animal model.
-
Slow Infusion: Administer the toxin via a slow intravenous injection over at least one minute to avoid a sudden, overwhelming cardiovascular response.[10]
-
Animal Monitoring: Ensure animals are healthy and properly anesthetized before administration. Continuously monitor vital signs (ECG, heart rate, respiration) throughout the procedure.
-
Problem 2: Severe Respiratory Distress and/or Frothy Exudate from Trachea
-
Possible Causes:
-
Troubleshooting Steps:
-
Mechanical Ventilation: For any experiment involving systemic SRTX-S6a administration, anesthetized animals should be tracheotomized and mechanically ventilated to maintain adequate gas exchange.[8][10]
-
Assess Respiratory Mechanics: If available, use techniques like the low-frequency forced oscillation technique to measure respiratory impedance, which can distinguish between changes in airway resistance (bronchoconstriction) and lung elastance (indicative of edema).[8]
-
Post-Mortem Analysis: Perform necropsy and histological analysis of the lungs to confirm the presence and severity of pulmonary edema.
-
Problem 3: Inconsistent or Non-Reproducible Cardiovascular Data
-
Possible Causes:
-
Peptide Instability: Sarafotoxin, like other peptides, can degrade if not stored or handled correctly, leading to variable potency.
-
Anesthetic Interference: The type and depth of anesthesia can significantly impact cardiovascular parameters and alter the animal's response to the toxin.
-
Complex Hemodynamic Response: SRTX-S6a induces a complex response, including vasoconstriction, changes in heart rate, and direct effects on cardiac contractility, which can be difficult to dissect.[1][5]
-
-
Troubleshooting Steps:
-
Peptide Handling: Aliquot the peptide upon receipt and store at -20°C or below. Use fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Standardize Protocols: Maintain a consistent anesthetic protocol. Use invasive hemodynamic monitoring (e.g., arterial and ventricular catheters) and echocardiography to get a comprehensive view of the cardiovascular response.[10]
-
Pharmacological Blockade: To isolate specific receptor effects, consider pre-treatment with selective ET-A or ET-B receptor antagonists. The effects of SRTX can also be attenuated by calcium channel blockers like nifedipine.[5]
-
Section 3: Quantitative Data & Experimental Protocols
Data Tables
Table 1: Lethality and Receptor Binding Affinity of Sarafotoxins
| Toxin | Animal Model | LD50 | Receptor Target | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| SRTX-S6a/b | Mice | ~0.015 mg/kg (i.v.) | Endothelin Receptors | N/A | [1] |
| SRTX-S6b | Rat (ventricle) | N/A | Endothelin Receptors | 0.21 | [11] |
| SRTX-S6c | Rat (ventricle) | 0.3 mg/kg (mice) | Endothelin Receptors | 854 |[1][11] |
Table 2: Summary of Key In Vivo Off-Target Effects of Sarafotoxin S6b in Rodents
| System | Parameter | Observation | Animal Model | Reference |
|---|---|---|---|---|
| Cardiovascular | Blood Pressure | Sustained pressor effect | Mice, Rats | [5][6] |
| Heart Rate | Initial transient increase, followed by decrease/bradycardia | Mice, Rats | [5][6] | |
| Cardiac Output | Significant decrease | Rats | [9][10] | |
| ECG | Myocardial ischemia, hyperkalemia, A-V block, arrhythmias | Mice, Rats | [5][6] | |
| Ventricular Function | Impaired left ventricle systolic and diastolic function | Rats | [9][10] | |
| Respiratory | Airway Resistance | Marked increase | Rats | [1][7][8] |
| Lung Elastance | Marked increase (suggesting edema) | Rats | [7][8] | |
| Gas Exchange | Acute hypoxemia, metabolic acidosis | Rats | [1][8] | |
| Biochemical | Plasma K+ | Significant increase | Mice | [6] |
| | Plasma Enzymes | Significant increase in LDH and CPK | Mice |[6] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in Anesthetized Rats (This protocol is adapted from methodologies described in in vivo studies)[9][10]
-
Animal Preparation: Use healthy, male Wistar rats (weight-matched). Anesthetize with an appropriate agent (e.g., sodium pentobarbital).
-
Ventilation: Tracheotomize the animal and initiate mechanical ventilation to maintain normal blood gas levels.
-
Catheterization:
-
Insert a catheter into the left jugular vein for intravenous administration of the toxin.
-
Insert a catheter into a carotid artery for continuous monitoring of arterial blood pressure and for blood sampling.
-
For advanced hemodynamics, a pressure-volume catheter can be inserted into the left ventricle via the right carotid artery.
-
-
Stabilization: Allow the animal to stabilize for a period (e.g., 20-30 minutes) after surgical procedures to ensure baseline parameters are steady.
-
Data Acquisition:
-
Record baseline measurements for at least 10 minutes. This includes ECG, heart rate, arterial pressure, and left ventricular pressure if applicable.
-
Perform baseline echocardiography to assess ventricular dimensions and function.
-
-
Toxin Administration: Administer SRTX-S6a/b (e.g., one LD50 dose, ~15 µg/kg) as a slow intravenous bolus over one minute.[10]
-
Post-Injection Monitoring: Continuously record all hemodynamic parameters. Repeat echocardiographic measurements at specific time points (e.g., 1 and 6 minutes post-injection), as the most acute effects occur rapidly.[10]
-
Termination: At the end of the experiment, euthanize the animal via an overdose of anesthetic.
Protocol 2: Assessment of Respiratory Effects in Anesthetized Rats (This protocol is adapted from methodologies described in respiratory mechanics studies)[7][8]
-
Animal Preparation & Ventilation: Follow steps 1 and 2 from Protocol 1.
-
Instrumentation:
-
Place the animal in a plethysmograph if required for specific respiratory measurements.
-
Connect the tracheal cannula to a small-animal ventilator that allows for the application of forced oscillations.
-
-
Respiratory Mechanics Measurement:
-
Use the forced oscillation technique to measure respiratory impedance at baseline. This involves applying a small pressure oscillation over a range of frequencies.
-
Calculate baseline airway resistance (Raw), parenchymal damping (G), and elastance (H) from the impedance data.
-
-
Toxin Administration: Administer SRTX-S6a/b via a cannulated vein as described in Protocol 1.
-
Post-Injection Monitoring: Repeat the respiratory impedance measurements at set intervals (e.g., every minute for 5-10 minutes) after toxin injection to track the changes in Raw, G, and H.
-
Blood Gas Analysis: Collect arterial blood samples at baseline and after toxin administration to measure PaO2, PaCO2, and pH to assess for hypoxia and acidosis.[8]
-
Termination: Euthanize the animal and consider lung tissue collection for histological analysis to assess for edema and injury.
Section 4: Visualizations
References
- 1. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 2. Sarafotoxins S6: several isotoxins from Atractaspis engaddensis (burrowing asp) venom that affect the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelins and sarafotoxins: physiological regulation, receptor subtypes and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac and vascular actions of sarafotoxin S6b and endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of two disulfide analogues of sarafotoxin S6b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Respiratory Effects of Sarafotoxins from the Venom of Different Atractaspis Genus Snake Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Respiratory Effects of Sarafotoxins from the Venom of Different Atractaspis Genus Snake Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short- versus Long-Sarafotoxins: Two Structurally Related Snake Toxins with Very Different in vivo Haemodynamic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short- versus Long-Sarafotoxins: Two Structurally Related Snake Toxins with Very Different in vivo Haemodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding degradation of Sarafotoxin S6a during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Sarafotoxin S6a (SRTX-S6a) to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
For long-term stability, lyophilized this compound powder should be stored in a desiccated environment at -20°C or -80°C.[1][2][3] When stored correctly, the powder can be stable for up to three years.[4] It is crucial to protect the lyophilized powder from moisture.
Q2: What is the best way to reconstitute this compound?
This compound is soluble in water.[3] For reconstitution, sterile, nuclease-free water is a suitable solvent.[4] Depending on the experimental requirements, other solvents like DMSO or 0.1% aqueous acetic acid can also be used.[1] To ensure complete dissolution, sonication is recommended.[4]
Q3: How should I store reconstituted this compound solutions?
Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. These aliquots should be stored at -20°C or -80°C. For short-term storage, a reconstituted solution can be kept at 4°C for up to 5 days.[3] Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for up to one month.[4]
Q4: What are the main causes of this compound degradation during experiments?
The primary causes of this compound degradation include:
-
Adsorption to labware: Peptides, especially at low concentrations, can adsorb to the surfaces of plastic and glass tubes, leading to a significant loss of active compound.
-
Oxidation: The methionine residue in the this compound sequence is susceptible to oxidation, which can alter its biological activity.
-
Proteolytic degradation: If the experimental system contains proteases, the peptide can be cleaved and inactivated.
-
Instability of disulfide bonds: The two disulfide bridges in this compound are crucial for its conformation and activity. Reducing agents in the experimental buffer can disrupt these bonds.
-
Extreme pH and temperature: Like most peptides, this compound is sensitive to high temperatures and non-optimal pH conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
This is a common problem that can often be traced back to the degradation of the peptide.
Troubleshooting Steps:
-
Verify Proper Storage and Handling:
-
Confirm that the lyophilized powder and reconstituted aliquots have been stored at the recommended temperatures and protected from moisture and light.
-
Ensure that repeated freeze-thaw cycles have been avoided.
-
-
Assess for Adsorption to Labware:
-
Problem: this compound, being a peptide, can adhere to the surfaces of standard laboratory plastics (like polypropylene) and glass, especially at low concentrations. This leads to a lower effective concentration in your experiment.
-
Solution:
-
Use low-protein-binding microcentrifuge tubes and pipette tips.
-
Consider siliconizing glassware.
-
Including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) in your buffers can help prevent adsorption.
-
For some applications, adding a carrier protein like bovine serum albumin (BSA) can be effective, but this may interfere with downstream analyses.
-
-
-
Check for Potential Oxidation:
-
Problem: The methionine residue at position 6 of this compound is susceptible to oxidation by atmospheric oxygen or reactive oxygen species in the buffer, which can reduce its activity.
-
Solution:
-
Use freshly prepared, de-gassed buffers.
-
Minimize the exposure of the peptide solution to air.
-
If oxidation is suspected, consider preparing fresh stock solutions and handling them under an inert gas atmosphere (e.g., argon or nitrogen).
-
-
Issue 2: Complete loss of this compound activity.
A complete loss of activity often points to a critical error in handling or a fundamental incompatibility in the experimental setup.
Troubleshooting Steps:
-
Evaluate Disulfide Bond Integrity:
-
Problem: The two disulfide bridges (Cys1-Cys15 and Cys3-Cys11) are essential for the three-dimensional structure and biological activity of this compound. The presence of reducing agents, even at low concentrations, can break these bonds.
-
Solution:
-
Ensure that your experimental buffers do not contain reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, unless they are intentionally part of the experimental design (e.g., denaturation studies).
-
-
-
Investigate Potential Proteolytic Degradation:
-
Problem: If your experimental system (e.g., cell culture medium with serum, tissue homogenates) contains proteases, this compound can be rapidly degraded.
-
Solution:
-
If possible, work with serum-free media or purified components.
-
Consider the addition of a broad-spectrum protease inhibitor cocktail to your experimental setup.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to 3 years[4] | Store in a desiccated and dark environment. |
| Reconstituted in Water | 4°C | Up to 5 days[3] | For short-term use only. |
| Reconstituted in Water | -20°C or -80°C | Up to 3 months at -20°C[3] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in Solvent | -20°C | Up to 1 month[1] | Ensure the solvent is compatible with the experiment. |
| Stock Solution in Solvent | -80°C | Up to 1 year[4] | Ideal for long-term storage of concentrated stocks. |
Experimental Protocols
Calcium Mobilization Assay
This protocol provides a general framework for measuring the increase in intracellular calcium concentration in response to this compound stimulation of endothelin receptors.
Methodology:
-
Cell Culture:
-
Culture cells expressing the endothelin receptor of interest (e.g., ET-A or ET-B) in a suitable medium. For example, MC3T3-E1/B cells, a murine osteoblast-like cell line, can be used to study ET-A receptor-mediated signaling.[5]
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Krebs buffer).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period at 37°C.
-
-
This compound Stimulation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorescence plate reader (e.g., FlexStation) to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Calculate the dose-response curve to determine the EC50 value of this compound.
-
Mandatory Visualizations
Caption: this compound signaling pathway via Gq/11 activation.
Caption: Recommended experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sarafotoxin S6b, Atractaspsis engaddensis CAS 116303-65-2 | 05-23-3802 [merckmillipore.com]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Endothelin- and sarafotoxin-induced receptor-mediated calcium mobilization in a clonal murine osteoblast-like cell line, MC3T3-E1/B - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Differential Effects of Sarafotoxin S6a and S6c: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sarafotoxin S6a and Sarafotoxin S6c, two closely related venom peptides isolated from the snake Atractaspis engaddensis. While structurally similar, these toxins exhibit distinct pharmacological profiles, primarily due to their differential affinities for endothelin (ET) receptor subtypes. This guide summarizes their biochemical properties, receptor binding affinities, and functional effects, supported by experimental data.
Biochemical and Structural Properties
Sarafotoxins are 21-amino acid peptides that share significant structural homology with endothelins, a family of potent vasoconstrictor peptides.[1][2] Both this compound and S6c possess two intramolecular disulfide bridges, which are crucial for their three-dimensional structure and biological activity.[3][4]
| Feature | This compound | Sarafotoxin S6c |
| Amino Acid Sequence | Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp[4] | Cys-Thr-Cys-Asn-Asp-Met-Thr-Asp-Glu-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp[5] |
| Molecular Weight | 2512.98 Da[4] | 2515.75 Da |
| Disulfide Bridges | Cys1-Cys15, Cys3-Cys11[4] | Cys1-Cys15, Cys3-Cys11[3] |
Differential Receptor Binding and Selectivity
The primary difference between this compound and S6c lies in their interaction with endothelin receptor subtypes, ETA and ETB. Sarafotoxin S6c is a highly selective agonist for the ETB receptor, exhibiting significantly lower affinity for the ETA receptor.[3][6] This selectivity makes S6c a valuable pharmacological tool for studying the specific functions of the ETB receptor. In contrast, this compound demonstrates a less selective binding profile.
Quantitative Receptor Binding Data
| Ligand | Receptor/Tissue | Assay Type | IC50 / Ki | Reference |
| Sarafotoxin S6c | Rat Hippocampus/Cerebellum (ETB) | [¹²⁵I]-ET-1 Binding Inhibition | Ki ~20 pM | [6] |
| Sarafotoxin S6c | Rat Atria/Aorta (ETA) | [¹²⁵I]-ET-1 Binding Inhibition | Ki ~4500 nM | [6] |
| Sarafotoxin S6c | Rat Ventricular Membranes | [¹²⁵I]-Endothelin Displacement | IC50 854 nM | [1] |
| Sarafotoxin S6b | Rat Ventricular Membranes | [¹²⁵I]-Endothelin Displacement | IC50 0.21 nM | [1] |
| Endothelin-1 | Rat Ventricular Membranes | [¹²⁵I]-Endothelin Displacement | IC50 0.16 nM | [1] |
Note: Sarafotoxin S6b, which differs from S6c at three amino acid positions, shows a much higher affinity for the endothelin binding site in rat ventricular membranes, comparable to endothelin-1 itself.[1]
Functional and Physiological Effects
Both this compound and S6c are potent vasoconstrictors.[2] However, their differential receptor selectivity can lead to distinct physiological responses in various vascular beds.
In anesthetized cats, intravenous injections of both S6a and S6c caused complex hemodynamic changes, including initial decreases or biphasic changes in arterial pressure, and increases in central venous pressure, pulmonary arterial pressure, and cardiac output.[7] At higher doses, they induced biphasic changes in systemic and pulmonary vascular resistance.[7] These responses suggest that both toxins can induce both vasodilation and vasoconstriction.[7] The vasodilator effects in the hindquarters are mediated in part by the release of endothelium-derived relaxing factor (nitric oxide).[7]
Functionally, Sarafotoxin S6c's selectivity for the ETB receptor is evident in its activity. It is a potent activator of phosphoinositide (PI) turnover in the hippocampus (an ETB-rich tissue) with an EC50 of approximately 10 nM, but not in the atria (an ETA-rich tissue), where the EC50 is greater than 1 µM.[6] Despite its lower affinity for ETA receptors, S6c is a potent pressor agent in the pithed rat, suggesting a significant role for ETB receptors in cardiovascular function.[6]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of Sarafotoxins to endothelin receptors.
General Protocol:
-
Membrane Preparation: Tissues of interest (e.g., rat atria, aorta, hippocampus, cerebellum, or ventricular membranes) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
Binding Reaction: A constant concentration of radiolabeled endothelin-1 ([¹²⁵I]-ET-1) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled competitor ligands (this compound, S6c, or endothelin-1).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Phosphoinositide (PI) Turnover Assay
Objective: To measure the functional activation of endothelin receptors by assessing the production of inositol phosphates.
General Protocol:
-
Tissue Preparation: Tissue slices (e.g., from rat hippocampus or atria) are prepared and pre-incubated with myo-[³H]inositol in a physiological salt solution to label the cellular phosphoinositide pools.
-
Stimulation: The tissue slices are then washed and incubated with buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates. The tissues are then stimulated with varying concentrations of Sarafotoxin S6c or endothelin-1 for a specific duration.
-
Extraction: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid). The inositol phosphates are then extracted from the tissue.
-
Separation: The accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography.
-
Quantification: The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the amount of [³H]inositol phosphates accumulated against the agonist concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway of Sarafotoxins and the experimental workflow for comparing their receptor binding affinities.
Caption: Generalized signaling pathway for Sarafotoxins via G-protein coupled endothelin receptors.
Caption: Experimental workflow for comparing the receptor binding affinities of this compound and S6c.
References
- 1. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 3. Sarafotoxin S6c | 121695-87-2 | PSF-4246-S | Biosynth [biosynth.com]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. Sarafotoxin S6c =97 HPLC 121695-87-2 [sigmaaldrich.com]
- 6. Sarafotoxin S6c: an agonist which distinguishes between endothelin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of responses to sarafotoxins 6a and 6c in pulmonary and systemic vascular beds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ETA Receptor Modulation: The Antagonist BQ-123 versus the Agonist Sarafotoxin S6a
For researchers and professionals in drug development, understanding the precise interactions of compounds with the endothelin-A (ETA) receptor is critical for investigating its role in physiological and pathological processes. This guide provides a detailed comparison of two well-characterized modulators of the ETA receptor: BQ-123, a selective antagonist, and Sarafotoxin S6a, a potent agonist. While both molecules exhibit high affinity for the ETA receptor, their opposing mechanisms of action offer distinct tools for research and potential therapeutic development.
Unraveling the Endothelin System
The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G protein-coupled receptors: ETA and ETB. The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for mediating vasoconstriction and cell proliferation[1]. Consequently, antagonism of the ETA receptor is a key area of investigation for cardiovascular diseases such as hypertension.
BQ-123: A Selective ETA Receptor Antagonist
BQ-123 is a cyclic pentapeptide that has been extensively characterized as a potent and selective antagonist of the ETA receptor. Its ability to block the binding and subsequent signaling of endothelin-1 makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the ETA receptor.
This compound: An ETA Receptor Agonist
Sarafotoxins are a group of peptides isolated from the venom of the burrowing asp, Atractaspis engaddensis. These toxins share significant structural and functional homology with endothelins[2]. This compound and its close relative S6b are potent agonists at both ETA and ETB receptors, mimicking the vasoconstrictive and proliferative effects of endothelin-1[1][3]. It is important to note that this compound is not an antagonist, but rather a powerful activator of the ETA receptor.
Quantitative Comparison of Receptor Interaction
The following tables summarize the key quantitative data for BQ-123 and Sarafotoxin S6b (as a close analogue of S6a) in their interaction with the ETA receptor.
Table 1: Binding Affinity Data
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Cell/Tissue Type | Reference |
| BQ-123 | ETA | 1.4 | [125I]-ET-1 | - | |
| BQ-123 | ETA | 3.3 | [3H]BQ-123 | Human neuroblastoma SK-N-MC cells | [4] |
| BQ-123 | ETB | 1500 | [125I]-ET-1 | - | |
| Sarafotoxin S6b | ETA | 0.6 | [125I]Tyr13-ET-1 | Rat smooth muscle A10 cells | [5] |
Table 2: Functional Activity Data
| Compound | Assay Type | IC50 (nM) | Cell/Tissue Type | Reference |
| BQ-123 | Inhibition of ET-1 induced contraction | 7.3 | Porcine aortic vascular smooth muscle cells | [6] |
| BQ-123 | Inhibition of [125I]-ET-1 binding | ~320 | Human meningioma sections | [3] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitor constant (Ki).
Materials:
-
Cell membranes expressing the human ETA receptor.
-
Radioligand: [125I]-Endothelin-1.
-
Test compounds: BQ-123 or this compound.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes (typically 5-10 µg of protein per well).
-
Add increasing concentrations of the unlabeled test compound (e.g., BQ-123).
-
Add a fixed concentration of the radioligand, [125I]-ET-1 (typically at or below its Kd value).
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to either stimulate (agonist) or inhibit the agonist-induced (antagonist) increase in intracellular calcium concentration ([Ca2+]i), a key downstream event in ETA receptor signaling.
Materials:
-
Cells stably expressing the human ETA receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist: Endothelin-1 or this compound.
-
Antagonist: BQ-123.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in assay buffer containing the dye for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
For agonist testing: Measure the baseline fluorescence, then inject varying concentrations of the agonist (e.g., this compound) and monitor the change in fluorescence over time. The peak fluorescence intensity is proportional to the increase in [Ca2+]i.
-
For antagonist testing: Pre-incubate the cells with varying concentrations of the antagonist (e.g., BQ-123) for a specified period. Measure the baseline fluorescence, then inject a fixed concentration of the agonist (e.g., ET-1) and monitor the change in fluorescence.
-
The EC50 (for agonists) or IC50 (for antagonists) values are determined by plotting the response against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Interactions and Workflows
Caption: ETA receptor signaling pathway activated by agonists and inhibited by antagonists.
Caption: Workflow for characterizing ETA receptor modulators.
References
- 1. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 2. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the contractile effects and binding kinetics of endothelin-1 and sarafotoxin S6b in rat isolated renal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sarafotoxin S6a and BQ-788 for Endothelin B Receptor Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used pharmacological tools, Sarafotoxin S6a and BQ-788, for the characterization of the endothelin B (ETB) receptor. The ETB receptor, a G-protein coupled receptor, plays a crucial role in various physiological processes, including vasoconstriction, vasodilation, cell proliferation, and clearance of endothelin-1 (ET-1), making it a significant target in drug discovery. Understanding the distinct properties of an agonist (this compound) and an antagonist (BQ-788) is fundamental for elucidating the complex signaling and function of the ETB receptor.
At a Glance: this compound vs. BQ-788
| Feature | This compound (represented by Sarafotoxin S6c) | BQ-788 |
| Compound Type | Peptide Toxin (from Atractaspis engaddensis venom) | Synthetic Peptide |
| Mechanism of Action | Selective ETB Receptor Agonist | Selective and Competitive ETB Receptor Antagonist.[1][2] |
| Primary Use | To stimulate and study ETB receptor-mediated signaling and functional responses. | To block ETB receptor activity and investigate the physiological and pathological roles of endogenous endothelins.[1] |
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the key quantitative data for Sarafotoxin S6c (as a highly selective ETB agonist representative of the S6a family) and BQ-788, providing a basis for their comparative performance in experimental settings.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Ligand | Cell/Tissue Type | Binding Affinity Parameter | Value |
| Sarafotoxin S6c | ETB | [¹²⁵I]-ET-1 | Rat Hippocampus/Cerebellum | Ki | ~20 pM |
| ETA | [¹²⁵I]-ET-1 | Rat Atria/Aorta | Ki | ~4500 nM | |
| ETB | [¹²⁵I]-ET-1 | - | Ki | 0.29 nM | |
| ETA | [¹²⁵I]-ET-1 | - | Ki | 28000 nM | |
| BQ-788 | ETB | [¹²⁵I]-ET-1 | Human Girardi Heart Cells | IC₅₀ | 1.2 nM.[1] |
| ETA | [¹²⁵I]-ET-1 | Human Neuroblastoma SK-N-MC Cells | IC₅₀ | 1300 nM.[1] | |
| ETB | - | Human Left Ventricle | KD | 9.8 nM | |
| ETB | - | Rat Left Ventricle | KD | 31.0 nM |
Table 2: Functional Potency and Efficacy
| Compound | Assay Type | Cell/Tissue Type | Functional Parameter | Value |
| Sarafotoxin S6c | Phosphoinositide (PI) Turnover | Rat Hippocampus | EC₅₀ | ~10 nM |
| BQ-788 | Vasoconstriction Assay (antagonism of an ETB agonist) | Isolated Rabbit Pulmonary Arteries | pA₂ | 8.4.[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for radioligand binding and calcium mobilization assays used in the characterization of the ETB receptor with this compound and BQ-788.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity of unlabeled compounds (like this compound or BQ-788) by measuring their ability to displace a radiolabeled ligand from the ETB receptor.
Materials:
-
Cell membranes prepared from cells expressing the ETB receptor (e.g., human Girardi heart cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
Unlabeled competitor: this compound or BQ-788.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well).
-
Add increasing concentrations of the unlabeled competitor (this compound or BQ-788).
-
Add a fixed concentration of the radioligand, [¹²⁵I]-ET-1 (typically at a concentration close to its Kd).
-
Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like ETB. It is used to characterize the agonist activity of compounds like this compound and the antagonist activity of compounds like BQ-788.
Materials:
-
Cells expressing the ETB receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: this compound.
-
Antagonist: BQ-788.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed the ETB receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution of the dye (e.g., 1-5 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
For Agonist Testing (this compound):
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells.
-
Continuously measure the fluorescence intensity over time to detect the increase in intracellular calcium.
-
-
For Antagonist Testing (BQ-788):
-
Pre-incubate the cells with varying concentrations of BQ-788 for a defined period (e.g., 15-30 minutes) before the agonist challenge.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of this compound (typically its EC₅₀ or EC₈₀ concentration).
-
Measure the fluorescence response.
-
-
Data Analysis:
-
For agonists, plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC₅₀ value.
-
For antagonists, the degree of inhibition of the agonist-induced response is used to calculate the IC₅₀ and subsequently the pA₂ value.
-
Visualizing a Key Signaling Pathway and Experimental Logic
To further clarify the roles of this compound and BQ-788, the following diagrams illustrate the primary ETB receptor signaling pathway and the logical framework for its characterization using these compounds.
Caption: ETB receptor signaling pathway activated by this compound and inhibited by BQ-788.
Caption: Experimental workflow for characterizing ETB receptor ligands.
References
A Comparative Guide to Sarafotoxin S6a Binding Kinetics and Endothelin Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sarafotoxin S6a's binding kinetics to endothelin receptors against other relevant ligands. The information is supported by experimental data to aid in the evaluation and selection of appropriate tools for research and drug development in the context of the endothelin system.
This compound, a potent vasoconstrictor peptide isolated from the venom of the snake Atractaspis engaddensis, is a valuable pharmacological tool due to its high affinity for endothelin (ET) receptors.[1] Structurally similar to endothelins, this compound and its analogs act as agonists at both ETA and ETB receptor subtypes, making them crucial for studying the physiological and pathophysiological roles of these receptors.[1][2]
Comparative Analysis of Binding Kinetics
The following tables summarize the binding affinities (Kd and IC50) of this compound and its analogs, alongside key alternative ligands for the endothelin receptors. This data, derived from various radioligand binding assays, allows for a direct comparison of their potencies and selectivities.
Sarafotoxin Analogs and Endothelin-1 Binding Affinities
| Ligand | Receptor Subtype(s) | Tissue/Cell Line | Kd (nM) | IC50 (nM) | Reference(s) |
| This compound | ETA/ETB | Rat atria | - | 30 | [2] |
| Sarafotoxin S6b | ETA/ETB | Rat atria | 3-5 | 25 | [2] |
| Sarafotoxin S6b | ETA | Rat renal artery | - | - | [3] |
| Sarafotoxin S6c | ETB selective | Rat ventricular membranes | - | 854 | [4] |
| Endothelin-1 (ET-1) | ETA/ETB | Rat ventricular membranes | - | 0.16 | [4] |
Note: Lower Kd and IC50 values indicate higher binding affinity.
Alternative Endothelin Receptor Ligands: Binding Affinities
| Ligand | Receptor Selectivity | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference(s) |
| BQ-123 | ETA Antagonist | Human neuroblastoma SK-N-MC cells | 3.3 | 7.3 | [5][6] |
| IRL-1620 | ETB Agonist | - | 0.016 | - | [7] |
| Endothelin-1 (ET-1) | Non-selective Agonist | Human neuroblastoma SK-N-MC cells | 0.058 (vs. [3H]BQ-123) | - | [5] |
Note: Ki represents the inhibition constant, a measure of antagonist potency.
Understanding the Kinetics: Association and Dissociation
While equilibrium binding data (Kd, IC50) is crucial, understanding the on-rate (kon) and off-rate (koff) of ligand binding provides a more dynamic picture of the interaction. Studies have shown a significant difference in the binding kinetics between Sarafotoxin S6b and Endothelin-1. The binding of [125I]-ET-1 to its receptors is practically irreversible, with very slow dissociation. In contrast, the binding of [125I]-Sarafotoxin S6b to ETA receptors is reversible.[3] This distinction is critical for designing experiments, particularly for washout and competition assays.
Experimental Methodologies
The data presented in this guide are primarily derived from radioligand binding assays, a gold-standard method for quantifying ligand-receptor interactions.
Radioligand Competition Binding Assay Protocol
This protocol outlines the general steps for a competition binding assay to determine the IC50 and subsequently the Ki of a test compound like this compound.
1. Membrane Preparation:
-
Tissues or cells expressing endothelin receptors are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[4]
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [125I]-Endothelin-1), and varying concentrations of the unlabeled competitor ligand (e.g., this compound).[4]
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.[5]
4. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[8]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[8]
5. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the competitor ligand.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The binding of this compound to endothelin receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting the functional consequences of receptor activation.
Endothelin Receptor Signaling Pathway
This compound, acting as an endothelin receptor agonist, triggers the G-protein coupled receptor (GPCR) signaling cascade. Upon binding, the receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including vasoconstriction.[9]
Caption: Endothelin receptor signaling pathway activated by this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay for determining the binding kinetics of this compound.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Endothelins and sarafotoxins: physiological regulation, receptor subtypes and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Species differences in the binding characteristics of [125I]IRL-1620, a potent agonist specific for endothelin-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sarafotoxin S6a and IRL-1620: Two Probes of the Endothelin System
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The endothelin (ET) system, with its G-protein-coupled receptors ETA and ETB, plays a critical role in vascular homeostasis and is a key target in various pathologies. Understanding the function of these receptors relies on specific molecular tools. This guide provides a detailed, data-driven comparison of two important endothelin receptor ligands: Sarafotoxin S6a (SRTX-a), a potent natural toxin, and IRL-1620, a highly selective synthetic agonist. We will examine their mechanisms, receptor affinities, functional outcomes, and the experimental protocols used to characterize them.
Mechanism of Action and Signaling Pathways
This compound and IRL-1620 both exert their effects by activating endothelin receptors, but their differing selectivity is the principal determinant of their distinct physiological consequences.
This compound is a potent vasoconstrictor peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1][2] It is structurally homologous to the endothelin peptides and functions as a non-selective agonist for both ETA and ETB receptors.[1] The activation of ETA receptors on vascular smooth muscle cells is the primary driver of its powerful vasoconstrictive effects.[1][3]
IRL-1620 (also known as Sovateltide) is a synthetic truncated analog of endothelin-1, engineered to be a potent and exceptionally selective agonist for the ETB receptor.[4][5] This high selectivity makes it an invaluable tool for isolating and studying ETB receptor functions. Activation of ETB receptors, particularly on endothelial cells, typically leads to the release of vasodilators like nitric oxide (NO) and prostacyclin.[1][3] However, IRL-1620 has also been shown to induce vasoconstriction in certain tissues, such as tumors, where ETB receptors may be expressed on smooth muscle cells.[6]
Both ligands, upon binding to their respective receptors, initiate a signaling cascade primarily through Gq/11 proteins. This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of calcium (Ca2+) from intracellular stores, a key event in mediating the cellular response.[1][7][8]
Quantitative Comparison: Receptor Binding and Potency
The most striking difference between this compound and IRL-1620 is revealed in their receptor binding affinities and functional potencies. IRL-1620 demonstrates a profound selectivity for the ETB receptor, with a selectivity ratio (Ki ETA / Ki ETB) of up to 120,000, making it one of the most selective ETB agonists known.[4][9] this compound, while highly potent, binds to both receptor subtypes with high affinity.
| Parameter | Ligand | Value | Receptor Subtype | Experimental System | Citation(s) |
| Binding Affinity (Ki) | IRL-1620 | 16 pM | ETB | Not specified | [4][9][10] |
| 1.9 - 19 µM | ETA | Not specified | [4][11] | ||
| Sarafotoxin S6b * | 0.21 - 0.6 nM | ET Receptor (mixed) | Rat ventricular membranes | [12][13] | |
| Dissociation Constant (Kd) | [125I]IRL-1620 | 115 pM | Human ETB | Cloned human ETB receptor | [14] |
| 69.1 pM | Rat ETB | Rat cerebellum membranes | [14] | ||
| Functional Potency (EC50) | IRL-1620 | 5.61 nM | ETB | cAMP flux assay | [7] |
| This compound | 7.5 nM | ETA/ETB | Contraction of pig coronary artery | [15] | |
| > 150 nM | ETA/ETB | Contraction of guinea pig aorta | [15] | ||
| Selectivity Ratio (Ki ETA/Ki ETB) | IRL-1620 | ~120,000 | N/A | Calculated from Ki values | [4][9] |
| This compound | ~1 | N/A | Non-selective by nature | [1] |
*Data for the closely related Sarafotoxin S6b is provided as a proxy for S6a binding affinity.
Key Experimental Protocols
Characterization of these ligands relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.
Experimental Protocol 1: Radioligand Receptor Binding Assay
This assay quantifies the affinity of a ligand for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound and IRL-1620 at ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a source rich in the target receptor (e.g., CHO cells transfected with human ETB, or rat cerebellum tissue).[14][16] Protein concentration is determined via a Bradford or BCA assay.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing MgCl2, and protease inhibitors).
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of radioligand (e.g., [125I]ET-1 or [125I]IRL-1620) with the prepared membranes.[14]
-
Test Compound Addition: Add increasing concentrations of the unlabeled competitor ligand (this compound or IRL-1620) to the wells.
-
Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The filters trap the membranes with bound radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to activate the Gq/11 pathway, a hallmark of endothelin receptor activation.
Objective: To determine the potency (EC50) of this compound and IRL-1620 in stimulating a cellular response.
Methodology:
-
Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 or CHO cells with recombinant ETB) in a multi-well plate (e.g., 96- or 384-well, black-walled, clear bottom) until confluent.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.
-
Washing: Gently wash the cells with buffer to remove excess extracellular dye.
-
Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline fluorescence reading.
-
Stimulation: Add varying concentrations of the agonist (this compound or IRL-1620) to the wells.
-
Measurement: Immediately begin measuring the change in fluorescence intensity over time. Agonist binding will trigger Ca2+ release, causing an increase in fluorescence.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to calculate the EC50 (the concentration that produces 50% of the maximal response).[7][17]
Summary and Conclusion
This compound and IRL-1620 are both powerful activators of the endothelin system, yet they serve vastly different roles in research and drug development.
-
This compound acts as a potent, non-selective agonist of both ETA and ETB receptors. Its high toxicity and powerful vasoconstrictor effects make it a useful, albeit dangerous, tool for studying the combined physiological impact of activating the entire endothelin system.
-
IRL-1620 is a synthetic, highly selective ETB receptor agonist . Its remarkable specificity allows researchers to dissect the specific functions of the ETB receptor, from its role in vasodilation to its potential therapeutic applications in neuroprotection, angiogenesis, and even cancer therapy.[5][18]
References
- 1. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 2. Sarafotoxins S6: several isotoxins from Atractaspis engaddensis (burrowing asp) venom that affect the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sovateltide Mediated Endothelin B Receptors Agonism and Curbing Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The endothelin B (ETB) receptor agonist IRL 1620 is highly vasoconstrictive in two syngeneic rat tumour lines: potential for selective tumour blood flow modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. IRL 1620 (Endothelin B Receptor Agonist) - Echelon Biosciences [echelon-inc.com]
- 11. IRL-1620 | Endothelin ETB Receptor Agonists: R&D Systems [rndsystems.com]
- 12. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Species differences in the binding characteristics of [125I]IRL-1620, a potent agonist specific for endothelin-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | TargetMol [targetmol.com]
- 16. Identification of a binding domain of the endothelin-B receptor using a selective IRL-1620-derived photoprobe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Magic™ In Vitro Cell based Endothelin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. Endothelin B receptor agonist, IRL-1620, provides long-term neuroprotection in cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
functional comparison of Sarafotoxin S6a and endothelin-3
A comprehensive guide for researchers and drug development professionals on the functional comparison of Sarafotoxin S6a and Endothelin-3, two potent vasoactive peptides that share structural homology but exhibit distinct functional profiles. This guide delves into their receptor binding, signaling pathways, and physiological effects, supported by quantitative data and detailed experimental methodologies.
This compound, a component of the venom from the Israeli mole viper (Atractaspis engaddensis), and Endothelin-3, a peptide produced by various cells in mammals, both belong to the endothelin family of peptides. Their structural similarity, characterized by 21 amino acid residues and two intramolecular disulfide bonds, belies their nuanced differences in receptor interaction and subsequent biological responses. This guide provides a detailed functional comparison to aid researchers in understanding and exploiting their unique properties.
Receptor Binding and Selectivity: A Tale of Two Affinities
Both this compound and Endothelin-3 exert their effects through the endothelin receptors, primarily ET-A and ET-B, which are G-protein coupled receptors (GPCRs). However, their binding affinities and selectivity for these receptor subtypes differ significantly, which is a key determinant of their distinct physiological roles.
This compound generally exhibits a higher affinity for the ET-B receptor, although it can also bind to the ET-A receptor. In contrast, Endothelin-3 is considered a relatively selective agonist for the ET-B receptor. This differential binding affinity is crucial in determining the downstream cellular responses.
| Ligand | Receptor Subtype | Cell/Tissue Type | Binding Affinity (Ki/IC50) | Reference |
| This compound | ET-A | Guinea-pig aorta | > 150 nM (EC50) | [1] |
| Sarafotoxin S6b | ET Receptor | Rat ventricular membranes | 0.21 nM (IC50) | |
| Endothelin-3 | ET-A | Rat A10 smooth muscle cells | 16 nM (Ki) | |
| Endothelin-3 | ET-B | Human Girardi heart cells | 0.4 nM (Ki) |
Table 1: Comparative Receptor Binding Affinities. This table summarizes the binding affinities of this compound and Endothelin-3 to endothelin receptor subtypes in various tissues. Note that Sarafotoxin S6b data is included for comparative context due to its frequent use in studies.
Functional Potency: Vasoconstriction as a Key Readout
The most prominent physiological effect of both this compound and Endothelin-3 is vasoconstriction. Their potency in inducing this effect is a direct consequence of their receptor binding profiles and the subsequent signaling cascades they trigger.
| Ligand | Vascular Bed | Potency (EC50) | Reference |
| This compound | Pig coronary artery | 7.5 nM | [1] |
| Endothelin-3 | Pig coronary artery | 96.8 nM | [1] |
| Endothelin-3 | Rat renal artery | 1113 ± 17 ng | [2] |
Table 2: Comparative Vasoconstrictor Potency. This table highlights the differing potencies of this compound and Endothelin-3 in inducing vasoconstriction in different vascular models.
Signaling Pathways: Unraveling the Downstream Consequences
Upon binding to their respective receptors, both this compound and Endothelin-3 initiate a cascade of intracellular signaling events. The primary pathway involves the activation of G-proteins, leading to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, a key event in vasoconstriction and other cellular responses.
While both peptides activate this canonical pathway, the specific G-proteins they couple to can vary depending on the receptor subtype and cell type, leading to potential divergences in downstream signaling. Endothelin receptors have been shown to couple to various G-protein subtypes, including Gq/11, Gi/o, and Gs.
Figure 1: Generalized Signaling Pathway. This diagram illustrates the common signaling cascade initiated by both this compound and Endothelin-3.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize and compare this compound and Endothelin-3.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to their receptors.
Objective: To determine the inhibition constant (Ki) of this compound and Endothelin-3 for ET-A and ET-B receptors.
Materials:
-
Cell membranes expressing either ET-A or ET-B receptors.
-
Radiolabeled ligand (e.g., [¹²⁵I]-ET-1).
-
Unlabeled this compound and Endothelin-3.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound and Endothelin-3.
-
In a microplate, add cell membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled ligands.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow. A simplified workflow for determining receptor binding affinity.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC50) of this compound and Endothelin-3 in inducing calcium mobilization.
Materials:
-
Live cells expressing the target endothelin receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
This compound and Endothelin-3.
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
Procedure:
-
Culture cells to an appropriate confluency in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence ratio (e.g., 340nm/380nm excitation for Fura-2).
-
Add varying concentrations of this compound or Endothelin-3 to the cells.
-
Continuously monitor the fluorescence ratio over time to record the calcium response.
-
Determine the peak fluorescence change for each concentration.
-
Plot the peak response against the ligand concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.[3][4]
Phosphoinositide Hydrolysis Assay
This assay directly measures the product of PLC activation, inositol phosphates.
Objective: To quantify the accumulation of inositol phosphates in response to this compound and Endothelin-3.
Materials:
-
Cells expressing the target endothelin receptor.
-
[³H]-myo-inositol.
-
Lithium chloride (LiCl) solution.
-
This compound and Endothelin-3.
-
Trichloroacetic acid (TCA).
-
Dowex anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Label the cells by incubating them overnight with [³H]-myo-inositol.
-
Pre-incubate the cells with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with varying concentrations of this compound or Endothelin-3 for a defined period.
-
Stop the reaction by adding ice-cold TCA.
-
Separate the inositol phosphates from the cell lysate using anion-exchange chromatography (Dowex resin).
-
Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
-
Normalize the results to the total [³H]-inositol incorporated into the cells.
Conclusion
This compound and Endothelin-3, despite their structural resemblance, present a fascinating case of functional divergence. The higher potency of this compound in inducing vasoconstriction in certain vascular beds can be attributed to its distinct receptor binding kinetics and potentially subtle differences in downstream signaling. For researchers in pharmacology and drug development, understanding these nuances is paramount. This compound can serve as a powerful tool to probe the function of endothelin receptors, particularly the ET-B subtype, while the differential activities of these peptides can inform the design of novel therapeutics targeting the endothelin system for a range of cardiovascular and other diseases. This guide provides the foundational knowledge and methodologies to embark on such investigations.
References
- 1. Differences between endothelin receptors mediating contraction of guinea-pig aorta and pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of endothelins and sarafotoxin 6c and L-NAME on renal vasoconstriction in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarafotoxin S6a: A Comparative Analysis of its Interactions Beyond Endothelin Receptors
For Researchers, Scientists, and Drug Development Professionals
Sarafotoxin S6a (SRTX-S6a), a potent vasoconstrictor peptide isolated from the venom of the burrowing asp Atractaspis engaddensis, is renowned for its high affinity and activity at endothelin (ET) receptors. Its structural and functional homology to endothelins has made it a valuable tool in cardiovascular research. However, understanding the full pharmacological profile of any potential therapeutic agent requires a thorough investigation of its off-target effects. This guide provides a comparative analysis of the known interactions of this compound, with a primary focus on delineating its activity at its principal targets—the endothelin receptors—and exploring the current evidence, or lack thereof, for its engagement with other receptor systems.
Primary Target: Endothelin Receptors
This compound, along with its isoforms, potently binds to and activates both endothelin receptor subtypes, ETa and ETb.[1] This interaction triggers a cascade of intracellular signaling events, primarily through the Gq protein pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This is the primary mechanism behind its powerful vasoconstrictive effects.[1]
Quantitative Analysis of Sarafotoxin Interaction with Endothelin Receptors
The following table summarizes the binding affinities and functional potencies of Sarafotoxin isoforms for endothelin receptors. This data highlights the high affinity and potency of these peptides at their primary physiological targets.
| Ligand | Receptor Subtype | Preparation | Assay Type | Parameter | Value (nM) | Reference |
| This compound | ETa/ETb | Rat atrial membranes | Inhibition of 125I-SRTX-b binding | IC50 | 30 | [1] |
| Sarafotoxin S6b | ETa/ETb | Rat atrial membranes | Inhibition of 125I-SRTX-b binding | IC50 | 25 | [1] |
| Sarafotoxin S6c | ETa/ETb | Rat atrial membranes | Inhibition of 125I-SRTX-b binding | IC50 | 100 | [1] |
| Sarafotoxin S6b | Endothelin Receptors | Rat ventricular membranes | Displacement of 125I-endothelin | IC50 | 0.21 | [2] |
| Endothelin-1 | Endothelin Receptors | Rat ventricular membranes | Displacement of 125I-endothelin | IC50 | 0.16 | [2] |
| Sarafotoxin S6c | Endothelin Receptors | Rat ventricular membranes | Displacement of 125I-endothelin | IC50 | 854 | [2] |
| 125I-SRTX-b | Endothelin Receptors | Rat atrial membranes | Saturation binding | Kd | 3-5 | [1] |
| 125I-SRTX-b | Endothelin Receptors | Rat cerebellum | Saturation binding | Kd | 3.5 | [1] |
| 125I-SRTX-b | Endothelin Receptors | Rat cerebral cortex | Saturation binding | Kd | 0.3 | [1] |
Interaction with Non-Endothelin Receptor Systems: A Lack of Evidence
A critical aspect of drug development and pharmacological research is the characterization of a compound's selectivity. Despite the potent effects of this compound, extensive literature review reveals a notable absence of evidence for significant interactions with non-endothelin receptor systems.
One of the earliest and most telling studies on the pharmacology of sarafotoxins concluded that their binding and biological activity are not influenced by blockers or activators of other known receptors and ion channels.[3] This suggests a high degree of selectivity for endothelin receptors.
While some snake venom toxins are known to interact with various ion channels, including voltage-gated potassium (Kv) channels, specific data demonstrating a direct interaction of this compound with these channels is lacking in the current scientific literature.[4] Similarly, there is no substantive evidence to suggest that this compound directly modulates the activity of other major receptor families such as L-type calcium channels or muscarinic receptors under physiological conditions.
The profound and rapid cardiovascular effects of this compound, including coronary vasoconstriction and atrioventricular block, can be fully attributed to its potent agonism at endothelin receptors.[1]
Experimental Protocols
The following section details the generalized methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kd) and inhibitory concentration (IC50) of this compound for its target receptors.
Protocol:
-
Membrane Preparation: Tissues (e.g., rat atria, ventricles, or brain) are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes. The membrane pellet is then washed and resuspended in a suitable assay buffer.
-
Binding Reaction: A fixed concentration of radiolabeled ligand (e.g., 125I-Endothelin-1 or 125I-Sarafotoxin S6b) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound (competitor).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. The data is then analyzed using non-linear regression to calculate the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation. For saturation binding experiments, increasing concentrations of the radioligand are used to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
References
- 1. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 2. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Venom Peptides to Probe Ion Channel Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
